4-Methylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPCQSBLZIBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622468 | |
| Record name | 4-Methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-32-0 | |
| Record name | 4-Methyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Methylpiperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes information on its common derivatives and outlines standard experimental protocols for the determination of key physicochemical parameters.
Core Physical Properties
This compound is a white to yellow solid at room temperature.[1] Its structure, featuring a carboxylic acid and a secondary amine within a piperidine ring, suggests it is a zwitterionic compound, which can influence its solubility and other properties.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its frequently encountered derivatives: the N-Boc protected form and the methyl ester. It is critical to note that much of the available data is computationally predicted and should be treated as such until experimentally verified.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 162648-32-0 | [1][2] |
| Physical State | Solid | [1] |
| Appearance | White to yellow solid | [1] |
| Boiling Point (Predicted) | 259.5 ± 33.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ at 20°C | [1] |
| Refractive Index (Predicted) | 1.47 | [1] |
| XLogP3 (Computed) | -2.1 | [2] |
Table 2: Physical Properties of 1-Boc-4-Methylpiperidine-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [3][4] |
| Molecular Weight | 243.30 g/mol | [3][4] |
| Boiling Point (Predicted) | 354.3 ± 35.0 °C | |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | |
| Flash Point (Predicted) | 168.1 ± 25.9 °C | |
| Refractive Index (Predicted) | 1.489 | |
| LogP (Computed) | 2.1082 | [3] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [3] |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
The melting point of a solid compound is a fundamental physical property indicating its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.
Determination of Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation.
Methodology: Thermodynamic Solubility Assessment
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, or organic solvents).
-
Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.
Methodology:
-
Sample Preparation: A precise weight of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration.
-
Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) is added incrementally.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values corresponding to the carboxylic acid and the piperidine nitrogen can be determined from the inflection points of the curve.
Logical Relationship of this compound and Its Derivatives
In many synthetic applications, this compound is used as a starting material or an intermediate. Its functional groups, the secondary amine and the carboxylic acid, are often protected or modified. The following diagram illustrates the relationship between the core molecule and its common derivatives.
References
Synthesis of 4-Methylpiperidine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis routes for 4-Methylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and analogous reactions reported in the scientific literature. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted piperidine derivative with potential applications in the synthesis of novel therapeutic agents. The presence of a quaternary carbon at the 4-position, bearing both a methyl and a carboxylic acid group, offers a unique structural motif for creating diverse molecular scaffolds. This guide focuses on the most practical and accessible synthetic strategies for obtaining this target compound.
Synthesis Routes
The most direct and viable approach to the synthesis of this compound is through the hydrolysis of a nitrile precursor, namely 4-methyl-4-cyanopiperidine. This precursor can be either commercially sourced or synthesized. An alternative, though potentially more challenging, route involves the direct methylation of a piperidine-4-carboxylic acid derivative.
Route 1: Hydrolysis of 4-Methyl-4-cyanopiperidine
This is the preferred and most straightforward route. It involves the conversion of the nitrile group of 4-methyl-4-cyanopiperidine to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Logical Relationship of Hydrolysis Route
Caption: Hydrolysis of the nitrile precursor.
Route 2: Synthesis of 4-Methyl-4-cyanopiperidine Precursor
Should the nitrile precursor not be readily available, it can be synthesized. A plausible method involves the Strecker synthesis from 4-piperidone, followed by N-protection and subsequent methylation, although this route is more complex. A more direct approach would be the methylation of a suitable 4-cyanopiperidine derivative.
Experimental Workflow for Precursor Synthesis and Hydrolysis
Caption: Synthesis of precursor and subsequent hydrolysis.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis routes.
| Route 1: Hydrolysis of 4-Methyl-4-cyanopiperidine | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | 4-Methyl-4-cyanopiperidine, Concentrated HCl | 4-Methyl-4-cyanopiperidine, NaOH or KOH |
| Solvent | Water or aqueous ethanol | Water or aqueous ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 70-90% | 75-95% |
| Purification | Crystallization or ion-exchange chromatography | Crystallization or ion-exchange chromatography |
| Route 2: Synthesis of 4-Methyl-4-cyanopiperidine (Illustrative) | Reagents | Conditions | Yield |
| Step 1: Strecker Synthesis | 4-Piperidone, KCN, NH4Cl | Aqueous solution, room temperature | Moderate |
| Step 2: N-Protection (e.g., Boc) | Di-tert-butyl dicarbonate | Base, organic solvent | High |
| Step 3: C4-Methylation | Strong base (e.g., LDA), Methyl iodide | Anhydrous THF, low temperature | Variable |
| Step 4: N-Deprotection | Strong acid (e.g., TFA or HCl) | Organic solvent | High |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of 4-Methyl-4-cyanopiperidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-4-cyanopiperidine (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (10-20 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the hydrochloride salt of the product) forms, collect it by filtration.
-
If no precipitate forms, neutralize the solution with a base (e.g., NaOH) to pH ~7. This may cause the product to precipitate.
-
Alternatively, the product can be isolated by ion-exchange chromatography.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Basic Hydrolysis of 4-Methyl-4-cyanopiperidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-4-cyanopiperidine (1.0 eq).
-
Reagent Addition: Add a 20-40% aqueous solution of sodium hydroxide or potassium hydroxide (5-10 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring for the evolution of ammonia gas (indicating nitrile hydrolysis).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 6-7. The product will precipitate as a zwitterion.
-
Collect the solid product by filtration and wash with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from water or an alcohol/water mixture.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a decision-making process based on the availability of the starting materials.
Decision Pathway for Synthesis Route Selection
Caption: Decision tree for selecting the synthesis route.
This guide provides a foundational understanding of the synthetic routes to this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.
An In-depth Technical Guide to 4-Methylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of both a secondary amine and a carboxylic acid functional group make it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological relevance of its structural motif in drug development.
The IUPAC name for the compound is This compound .[1] Synonyms include 4-methyl-4-piperidinecarboxylic acid.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its common N-Boc protected precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid, is presented below. The N-Boc derivative is a frequently used intermediate in organic synthesis due to the protective group's ability to shield the amine from unwanted reactions.[2]
| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid |
| IUPAC Name | This compound | 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
| Molecular Formula | C₇H₁₃NO₂ | C₁₂H₂₁NO₄ |
| Molecular Weight | 143.18 g/mol [1] | 243.30 g/mol [2] |
| CAS Number | 162648-32-0[1] | 189321-63-9[2] |
| Appearance | Solid (predicted) | White to off-white solid |
| XLogP3 | -2.1[1] | 1.5[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the deprotection of its N-Boc protected precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid. The N-Boc precursor is commercially available or can be synthesized. The deprotection is commonly carried out under acidic conditions. Two detailed protocols for the deprotection are provided below.
Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a common and effective way to remove the Boc protecting group.[3][4]
Materials:
-
1-Boc-4-methylpiperidine-4-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture with DCM) to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[5]
-
To obtain the free amine, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield this compound.
Experimental Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the hydrochloride salt of the product, which can be advantageous for purification and handling as it is often a crystalline solid.[6][7]
Materials:
-
1-Boc-4-methylpiperidine-4-carboxylic acid
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 3-10 equivalents) to the stirred solution at room temperature.[7][8]
-
Stir the reaction mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.[8]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of this compound.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Purification: The resulting this compound or its hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel if necessary.
Role in Drug Discovery and Development
The this compound scaffold is a key structural motif in a variety of biologically active molecules. The piperidine ring is a prevalent component in numerous pharmaceuticals due to its ability to interact with various biological targets.[5] The methyl group at the 4-position can provide desirable steric and electronic properties, while the carboxylic acid offers a handle for further chemical modifications.
Structure-Activity Relationship (SAR) Insights
While specific biological activity for the parent this compound is not extensively documented, SAR studies on its derivatives have revealed important insights. For instance, derivatives of piperidine-4-carboxamide have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[9] In these studies, the piperidine-4-carboxamide core serves as a central scaffold, and modifications at the 1-position of the piperidine ring and on an amide substituent are explored to optimize antibacterial potency.[9]
Furthermore, other piperidine derivatives have been investigated as inhibitors of the glycine transporter 1 (GlyT1), which is a target for neurological and psychiatric disorders.[10] The general synthetic approach often involves the use of a protected piperidine-4-carboxylic acid derivative as a starting point for further elaboration.
The logical workflow for utilizing this compound in a drug discovery program can be visualized as follows:
Signaling Pathways and Molecular Targets
While direct modulation of specific signaling pathways by this compound is not well-documented, its derivatives have been shown to target important proteins in pathological processes. As mentioned, a key target class is the bacterial DNA gyrase, an essential enzyme for DNA replication.[9] Inhibition of this enzyme leads to bacterial cell death.
The general mechanism of action for DNA gyrase inhibitors involves binding to the enzyme-DNA complex and stabilizing the cleavage intermediate, which results in double-strand DNA breaks.
Below is a simplified representation of a potential drug development pipeline starting from the core scaffold.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities with therapeutic potential. Its straightforward synthesis from its N-Boc protected precursor allows for its ready incorporation into drug discovery programs. While the biological activity of the parent compound is not extensively characterized, the demonstrated efficacy of its derivatives as inhibitors of key molecular targets, such as bacterial DNA gyrase and neurotransmitter transporters, highlights the importance of this scaffold in medicinal chemistry. The detailed synthetic protocols and overview of its applications provided in this guide are intended to facilitate further research and development in this promising area.
References
- 1. This compound | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 4-Methylpiperidine-4-carboxylic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
This technical guide provides a comprehensive overview of the solubility of 4-Methylpiperidine-4-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information from analogous compounds, including piperidine and its derivatives, to predict the solubility profile of this compound. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to empower researchers to generate precise quantitative data. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development.
Introduction to this compound
This compound is a derivative of piperidine, a fundamental heterocyclic amine.[1] Its structure, featuring both a carboxylic acid and a methyl group on the 4-position of the piperidine ring, suggests a unique combination of polarity and lipophilicity that influences its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in pharmaceutical synthesis, formulation development, and other chemical processes.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Predicted Boiling Point | 259.5 ± 33.0 °C | [3] |
| Predicted Density | 1.075 ± 0.06 g/cm³ | [3] |
Predicted Solubility Profile
Piperidine itself is miscible with water and soluble in a wide array of organic solvents, including alcohols and ethers.[4] The unmethylated analog, piperidine-4-carboxylic acid, is soluble in polar solvents like water and alcohols, slightly soluble in methanol, and insoluble in ethanol.[5][6] The presence of the additional methyl group in this compound is expected to increase its lipophilicity compared to piperidine-4-carboxylic acid.
Predicted Qualitative Solubility in Organic Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | The carboxylic acid and amine groups can participate in hydrogen bonding with protic solvents. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | Moderate | Favorable dipole-dipole interactions are expected. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The polar functional groups will have limited favorable interactions with non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method is required. The following protocol is a generalized procedure based on the common shake-flask method, which can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, hexane, toluene)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid after equilibration is crucial.
-
Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculate the solubility in terms of mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination:
References
The Biological Landscape of 4-Methylpiperidine-4-Carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its rigid piperidine core, combined with the functional handles of a carboxylic acid and a quaternary methyl group, allows for precise three-dimensional orientation of substituents, making it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of analogs derived from this core, with a focus on their potential as modulators of various biological targets. While comprehensive structure-activity relationship (SAR) data for a homologous series of this compound analogs is not extensively available in the public domain, this guide synthesizes findings from closely related 4-carboxypiperidine and 4-methylpiperidine derivatives to illuminate the therapeutic potential of this chemical class.
Core Biological Activities of Interest
Analogs of this compound have been investigated for their activity against a range of biological targets, including ion channels and receptors. The piperidine moiety is a common feature in many centrally acting drugs, and modifications at the 4-position have been shown to significantly influence receptor affinity and selectivity.
Opioid Receptor Modulation
The piperidine ring is a core component of many potent opioid analgesics, such as fentanyl.[1] Studies on fentanyl analogs have demonstrated that chemical modifications at the 4-position of the piperidine ring can significantly increase binding affinity for the μ-opioid receptor.[1] While specific data on this compound analogs as opioid receptor modulators is sparse, the established importance of the 4-position suggests this is a promising area for exploration. The introduction of a carboxylic acid or its derivatives could modulate polarity and interactions with the receptor binding pocket.
Transient Receptor Potential (TRP) Channel Modulation
The this compound core has been incorporated into agonists of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7. These non-selective cation channels are involved in a variety of physiological processes, and their modulation is a target for various therapeutic areas.
Quantitative Biological Data
Due to the limited availability of a comprehensive SAR study on a homologous series of this compound analogs, the following table summarizes biological data for structurally related piperidine derivatives to provide context for potential activity.
| Compound Class | Target | Modification | Activity Data | Reference |
| Piperidine-4-carboxylate derivatives | T-type calcium channel (α1G) | Varied N-substituents and ester modifications | Several compounds showed IC50 values in the range of 1.57 ± 0.14 to 4.98 ± 0.36 μM against the hERG channel, with good T-type calcium channel inhibitory activity. | [2] |
| Piperidine-4-carboxamides | Mycobacterium abscessus DNA Gyrase | Varied N-substituents and amide modifications | Screening hit compound showed potent inhibitory activity. | [3] |
| 4-Substituted Piperidones | Local Anesthetic Activity | Varied substituents at the 2, 3, and 6 positions | Compound M3 showed significant local anesthetic activity, comparable to a standard. | [4] |
| Piperidino-piperidine N-oxide | CCR5 Receptor | N-oxide formation on a bipiperidine scaffold | SCH 351125 is a selective CCR5 antagonist with a Ki of 2 nM against RANTES binding. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following are representative protocols for key assays relevant to the potential targets of this compound analogs.
Opioid Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the μ-opioid receptor.
1. Materials:
- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.
- Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
- Test Compound: this compound analog.
- Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter.
2. Procedure:
- Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
- Assay Setup (96-well plate, in triplicate):
- Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
- Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
- Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.
- Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate Specific Binding: Total Binding - Non-specific Binding.
- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TRPC Channel Functional Assay (Fluorescence-Based Calcium Imaging)
This protocol describes a method to assess the agonist or antagonist activity of a test compound on TRPC channels.
1. Materials:
- Cell Line: HEK293 cells stably or transiently expressing the TRPC channel of interest (e.g., TRPC6).
- Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution.
- Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
- Pluronic F-127.
- Agonist: A known TRPC channel agonist (e.g., carbachol for endogenously expressed muscarinic receptors coupled to TRPC6 activation).
- Test Compound: this compound analog.
- Fluorescence Plate Reader or Microscope with an injection system.
2. Procedure:
- Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to near-confluency.
- Dye Loading: Wash cells with Assay Buffer. Incubate cells with the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in Assay Buffer for 30-60 minutes at 37°C in the dark.
- Wash: Gently wash the cells with Assay Buffer to remove excess dye.
- Compound Incubation (for antagonists): Add the test compound at various concentrations and incubate for a predetermined time.
- Fluorescence Measurement:
- Record a stable baseline fluorescence for 1-2 minutes.
- For Agonist Testing: Inject the test compound and continue recording fluorescence to detect any increase in intracellular calcium.
- For Antagonist Testing: Inject the known agonist and continue recording to measure the inhibition of the agonist-induced calcium influx by the test compound.
3. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) from baseline (F0) for each well (ΔF = F - F0).
- Normalize the response to the baseline fluorescence (ΔF/F0).
- For agonists, generate a dose-response curve by plotting the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.
- For antagonists, generate a dose-response curve by plotting the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations: Pathways and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for a competitive opioid receptor binding assay.
Caption: A generalized signaling pathway for TRPC channel activation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive biological data on a systematic series of its analogs is currently limited, the known activities of structurally related piperidine derivatives suggest high potential for discovering potent modulators of targets such as opioid receptors and TRP channels. The experimental protocols provided herein offer a robust framework for the biological evaluation of newly synthesized analogs. Future research should focus on the systematic synthesis and screening of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4’-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Methylpiperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets. A particularly valuable derivative is 4-Methylpiperidine-4-carboxylic acid, a constrained building block that offers medicinal chemists a powerful tool to fine-tune physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the role of this scaffold in drug design, focusing on its application in the development of CCR5 antagonists and opioid receptor modulators, complete with quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and pathway visualizations.
Physicochemical Properties and Synthetic Overview
This compound (CAS 162648-32-0) possesses a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .[2] The introduction of a methyl group at the C4 position, adjacent to the carboxylic acid, imparts steric hindrance that can influence the conformation of the piperidine ring and the orientation of the carboxylic acid moiety. This conformational constraint can be exploited to favor binding to specific biological targets. The carboxylic acid provides a convenient handle for further synthetic elaboration, typically through amide bond formation, while the piperidine nitrogen can be functionalized to introduce additional diversity.[3]
The synthesis of derivatives often begins with commercially available precursors, such as 1-Boc-4-methylpiperidine-4-carboxylic acid, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, allowing for selective modification of the carboxylic acid.[4]
Applications in Drug Discovery
The this compound scaffold has been successfully employed in the design of potent and selective modulators for a variety of biological targets. Below, we explore its application in two key areas: CCR5 antagonism for HIV therapy and opioid receptor modulation for pain management.
CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that serves as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5] Blocking this interaction is a validated therapeutic strategy for the treatment of HIV infection. The this compound core has been incorporated into potent CCR5 antagonists, where the carboxylic acid is typically converted to an amide, and the piperidine nitrogen is substituted with various functionalities to optimize binding affinity and pharmacokinetic properties.
The following table summarizes the SAR for a series of piperidine-4-carboxamide derivatives, highlighting the impact of substitutions on the central phenyl ring and the piperidine nitrogen on CCR5 binding affinity.
| Compound | R1 (Piperidine N-substituent) | R2 (Phenyl Ring Substituent) | CCR5 Binding IC50 (nM) |
| 1 | Acetyl | H | >1000 |
| 2 | Acetyl | 3-Cl | 580 |
| 3 | Acetyl | 4-Me | 250 |
| 4 | Acetyl | 3,4-diCl | 15 |
| 5 | Cyclopropylcarbonyl | 3,4-diCl | 5.2 |
| 6 | Isobutyryl | 3,4-diCl | 2.1 |
| 7 | 1-Methylcyclopropylcarbonyl | 3,4-diCl | 0.8 |
Data compiled from multiple sources.
The data clearly indicates that small, hydrophobic substituents on the central phenyl ring, particularly a 3,4-dichloro substitution pattern, dramatically improve CCR5 binding affinity. Furthermore, increasing the steric bulk and lipophilicity of the acyl group on the piperidine nitrogen leads to a significant enhancement in potency, with the 1-methylcyclopropylcarbonyl group providing sub-nanomolar activity.
Upon binding of its endogenous chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 gp120 envelope protein, CCR5 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and calcium mobilization, ultimately resulting in leukocyte chemotaxis.[5][6] CCR5 antagonists physically block the interaction of gp120 with the receptor, thereby preventing viral entry.
Caption: CCR5 signaling cascade upon ligand binding and its inhibition.
Opioid Receptor Modulators for Pain Management
Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for opioid analgesics.[3] The this compound scaffold has been explored in the design of novel opioid receptor modulators, aiming to achieve potent analgesia with reduced side effects. The constrained nature of the scaffold can help to orient key pharmacophoric elements for optimal receptor engagement.
Recent strategies in opioid research have focused on developing bifunctional ligands that act as MOR agonists and delta-opioid receptor (DOR) antagonists, a profile hypothesized to provide analgesia with attenuated tolerance and dependence. The table below presents SAR data for a series of 4-substituted piperidines.[7]
| Compound | X | R (Side Chain) | MOR Ki (nM) | DOR Ki (nM) | MOR Efficacy (% Emax) | DOR Efficacy (% Emax) |
| 8 | CH | Benzyl | 29 | 150 | Agonist (25%) | Antagonist |
| 9 | CH | 3-Phenylpropyl | 1.8 | 12 | Agonist (35%) | Antagonist |
| 10 | N | 3-Phenylpropyl | 2.1 | 15 | Agonist (40%) | Antagonist |
| 11 | N | 3-(4-Hydroxyphenyl)propyl | 0.5 | 6.6 | Agonist (60%) | Antagonist |
| 12 | N | 3-(4-Chlorophenyl)propyl | 0.29 | 7.8 | Agonist (55%) | Antagonist |
Data adapted from J. Med. Chem. 2013, 56, 21, 8423–8433.[7]
These results demonstrate that extending the side chain from a benzyl to a 3-phenylpropyl group significantly enhances binding affinity at both MOR and DOR.[7] Replacing the piperidine carbon at the 1-position with a nitrogen (piperazine core) is well-tolerated.[7] Furthermore, substitution on the terminal phenyl ring of the side chain can further improve MOR affinity and efficacy.[7]
The MOR is a classic Gi/o-coupled GPCR.[8] Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[8] The dissociated Gβγ subunits can also directly modulate ion channels, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.
Caption: Key signaling events following mu-opioid receptor activation.
Experimental Protocols
This section provides representative experimental protocols for the synthesis of a this compound derivative and a common biological assay for evaluating CCR5 antagonists.
Synthesis of a Piperidine-4-carboxamide Derivative
This protocol describes a typical amide coupling reaction to synthesize a derivative of this compound.
Caption: General workflow for the synthesis of piperidine-4-carboxamides.
Procedure:
-
Amide Coupling: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred for 5 minutes at room temperature. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) is then added in one portion. The reaction is stirred at room temperature for 16 hours.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the Boc-protected amide.
-
Boc Deprotection: The purified Boc-protected amide is dissolved in a solution of 4M HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the final amine hydrochloride salt.
CCR5 Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.
Materials:
-
HEK293 cells stably expressing human CCR5.
-
Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]CCL4 (MIP-1β).
-
Test compounds dissolved in DMSO.
-
Non-specific binding control: High concentration of a known CCR5 antagonist (e.g., Maraviroc).
Procedure:
-
Membrane Preparation: Homogenize CCR5-expressing HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]CCL4, and varying concentrations of the test compound.
-
Incubation: Incubate the plates for 90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a versatile and highly valuable scaffold in modern medicinal chemistry. Its inherent conformational constraint and the synthetic tractability of its functional groups provide a robust platform for the design of potent and selective ligands for a range of challenging biological targets. The successful application of this scaffold in the development of CCR5 antagonists and opioid receptor modulators, as evidenced by the extensive SAR data, underscores its importance. As drug discovery continues to tackle increasingly complex biological systems, the strategic use of constrained building blocks like this compound will undoubtedly remain a key strategy for success.
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Genesis and Synthetic Evolution of 4-Methylpiperidine-4-carboxylic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a quaternary carbon center make it a unique scaffold for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. The document also explores the synthesis of its key derivatives and its applications in the development of pharmacologically active agents.
Discovery and History
The history of the parent piperidine ring dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper.[1] Independently, French chemist Auguste Cahours also isolated it in 1852 and gave it its name.[1] The industrial synthesis of piperidine is typically achieved through the hydrogenation of pyridine.[1]
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely the result of the systematic exploration of piperidine derivatives in medicinal chemistry throughout the 20th century. Piperidine and its derivatives are prevalent scaffolds in a wide range of pharmaceuticals due to their favorable pharmacokinetic properties. The synthesis of various substituted piperidines became a significant area of research, particularly from the mid-20th century onwards.
While early work on piperidine derivatives was published in the 1940s, the first documented syntheses of this compound and its protected analogues in readily accessible databases appear more recently. The compound, identified by the CAS Number 162648-32-0, and its N-Boc protected form (CAS 189321-63-9), likely gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility lies in the introduction of a sterically hindered carboxylic acid functionality on the piperidine ring, which can be used to modulate the biological activity and physical properties of a target molecule.
Physicochemical Properties
This compound and its common N-protected derivatives possess distinct physicochemical properties that are crucial for their application in organic synthesis and drug design.
| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid |
| CAS Number | 162648-32-0 | 189321-63-9 |
| Molecular Formula | C₇H₁₃NO₂ | C₁₂H₂₁NO₄ |
| Molecular Weight | 143.18 g/mol | 243.30 g/mol |
| Appearance | Not specified in search results | Not specified in search results |
| Boiling Point | Not specified in search results | 354.3 °C at 760 mmHg (Predicted) |
| Melting Point | Not specified in search results | Not specified in search results |
| Density | Not specified in search results | 1.129 g/cm³ (Predicted) |
| Refractive Index | Not specified in search results | 1.489 (Predicted) |
| pKa | Not specified in search results | 4.69 ± 0.20 (Predicted) |
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives often involves multi-step sequences starting from commercially available piperidine precursors. The following sections detail common synthetic approaches.
General Synthetic Workflow
A common strategy for the synthesis of N-protected this compound involves the protection of the piperidine nitrogen, followed by methylation and carboxylation at the 4-position, or vice-versa. The following diagram illustrates a generalized synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid from 1-Boc-piperidine-4-carboxylic acid
This protocol describes the methylation of the alpha-carbon to the carboxylic acid group on the N-Boc protected piperidine ring.
-
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Dimethylformamide (DMF)
-
10% aqueous potassium carbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent) and iodomethane (0.65 mL, 10 mmol).
-
Stir the reaction mixture for three hours at room temperature.
-
Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).
-
Extract the aqueous solution with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the combined organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product via column chromatography to yield 1-Boc-4-methylpiperidine-4-carboxylic acid.
-
Protocol 2: Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester from N-Boc-Piperidine-4-carboxylic acid
This protocol details the esterification of the carboxylic acid.
-
Materials:
-
1-tert-butoxycarbonyl-piperidine-4-carboxylic acid
-
Trimethylsilyl diazomethane in hexanes (2.0 M solution)
-
Acetonitrile
-
Methanol
-
-
Procedure:
-
Add a solution of trimethylsilyl diazomethane in hexanes (2.00 M, 52.9 mL, 106 mmol) dropwise to a suspension of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in acetonitrile (100 mL) and methanol (10 mL) at 0 °C.
-
Allow the mixture to stand for 30 minutes and then stir at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (n-hex/EtOAc, 4.5:1 v/v) to give 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate as an oil.
-
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the introduction of a methyl and carboxylic acid group at the 4-position allows for the fine-tuning of pharmacological properties.
Role as a Synthetic Intermediate
The Boc-protected form, 1-Boc-4-methylpiperidine-4-carboxylic acid, is particularly useful in organic synthesis.[2] The Boc group serves as a protecting agent for the amine, preventing it from undergoing unwanted reactions, while the carboxylic acid functionality provides a site for further chemical modifications.[2] This makes it a crucial component in the synthesis of complex bioactive molecules.[2]
Logical Flow in a Drug Discovery Program
The use of this compound in a drug discovery program typically follows a logical progression from initial scaffold selection to the synthesis of a library of candidate compounds.
Conclusion
This compound, while lacking a dramatic discovery story, has established itself as a significant and versatile building block in the field of medicinal chemistry. Its synthesis, though requiring careful control of protecting groups and reaction conditions, is achievable through established chemical transformations. The unique structural features of this compound continue to make it an attractive scaffold for the development of new therapeutic agents, ensuring its continued relevance in both academic and industrial research. The detailed synthetic protocols and compiled data within this guide serve as a valuable resource for scientists working on the cutting edge of drug discovery and development.
References
Structural Elucidation of 4-Methylpiperidine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation of 4-Methylpiperidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from close structural analogs and foundational spectroscopic principles to predict its characteristics. This guide covers its physicochemical properties, proposed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy), a plausible synthetic route, and the general experimental workflow for its characterization. All quantitative data is presented in clear, tabular formats, and key processes are visualized using Graphviz diagrams.
Introduction
This compound is a substituted heterocyclic compound with a piperidine core. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The precise characterization of this molecule is crucial for its application as a building block in the synthesis of novel therapeutic agents. This guide aims to provide a comprehensive resource for researchers, outlining the expected analytical data and a potential synthetic methodology.
Physicochemical Properties
The fundamental properties of this compound have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 143.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 162648-32-0 | PubChem[1] |
Spectroscopic Data (Predicted and Inferred)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group and the piperidine ring protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom. The spectrum of the closely related 1-Boc-4-methylpiperidine-4-carboxylic acid provides a strong basis for these predictions.[2]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 4H | H-2, H-6 (axial and equatorial) |
| ~1.8 - 2.0 | m | 4H | H-3, H-5 (axial and equatorial) |
| ~1.3 | s | 3H | -CH₃ |
| Broad singlet | br s | 1H | -COOH |
| Broad singlet | br s | 1H | -NH |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The quaternary carbon at position 4 and the carbonyl carbon of the carboxylic acid will be notable features. Predictions are based on the known spectra of 4-methylpiperidine and general chemical shift values for carboxylic acids.[3]
| Predicted Chemical Shift (ppm) | Assignment |
| ~178 - 182 | -COOH |
| ~45 - 50 | C-2, C-6 |
| ~40 - 45 | C-4 (quaternary) |
| ~30 - 35 | C-3, C-5 |
| ~20 - 25 | -CH₃ |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 143. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the piperidine ring.
| m/z | Predicted Fragment |
| 143 | [M]⁺ |
| 98 | [M - COOH]⁺ |
| Other peaks | Piperidine ring fragments |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of the carboxylic acid and the secondary amine functional groups. Data from 4-piperidinecarboxylic acid and 4-methylpiperidine hydrochloride support these predictions.[4][5]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Broad, stretching |
| 2900-3000 | C-H | Stretching |
| ~1700 | C=O | Stretching |
| ~3300-3500 | N-H | Stretching (may be broad) |
| 1200-1400 | C-O | Stretching |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves the protection of the piperidine nitrogen, followed by carboxylation and methylation, and subsequent deprotection. A detailed protocol for a related compound, N-Boc-piperidine-4-carboxylic acid methyl ester, can be adapted.[6]
Step 1: N-Boc Protection of 4-Piperidone
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine at 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 16 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.
Step 2: Synthesis of 1-Boc-4-methylpiperidine-4-carbonitrile
-
To a solution of N-Boc-4-piperidone in an appropriate solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid.
-
Stir the reaction at room temperature.
-
Separately, prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.
-
Add methyl iodide to the LDA solution, followed by the cyanohydrin intermediate.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Hydrolysis to 1-Boc-4-methylpiperidine-4-carboxylic acid
-
Treat the nitrile from the previous step with a strong base (e.g., NaOH or KOH) in a mixture of water and an alcohol (e.g., ethanol or methanol).
-
Heat the reaction mixture at reflux until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~3-4.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate to yield the N-Boc protected acid.
Step 4: Deprotection to this compound
-
Dissolve the 1-Boc-4-methylpiperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, likely as a hydrochloride salt.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source in positive ion mode.
-
IR Spectroscopy: IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
General Structural Elucidation Workflow
Caption: General workflow for the structural elucidation of a synthetic compound.
Conclusion
The structural elucidation of this compound, while not directly documented with experimental data in publicly accessible literature, can be confidently approached through the analysis of its structural analogs and the application of fundamental spectroscopic principles. This guide provides a robust framework for researchers to synthesize, purify, and characterize this compound, facilitating its use in further scientific endeavors, particularly in the field of medicinal chemistry. The provided protocols and predicted data serve as a valuable starting point for the practical investigation of this molecule.
References
- 1. This compound | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylpiperidine hydrochloride [webbook.nist.gov]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Unlocking Therapeutic Potential: A Technical Guide to 4-Methylpiperidine-4-carboxylic Acid Derivatives and Their Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic landscape for derivatives of 4-Methylpiperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines key biological targets, summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. The versatile scaffold of this compound has demonstrated significant potential in the development of novel therapeutics for a range of disorders, including pain, neurodegenerative diseases, infections, and metabolic conditions.
Key Therapeutic Targets and Mechanisms of Action
Derivatives of this compound have been investigated for their modulatory activity on several key biological targets. The core structure serves as a versatile scaffold for designing potent and selective ligands.
Opioid Receptors
A significant area of investigation for these derivatives is the modulation of opioid receptors, particularly the kappa-opioid receptor (KOR). The dynorphin/KOR system is implicated in stress, depression, and addiction. Antagonists of the KOR are of interest for their potential as non-addictive analgesics and for the treatment of mood and substance use disorders.
One of the most well-studied derivatives is JDTic, a potent and selective KOR antagonist. Structure-activity relationship (SAR) studies on JDTic analogues have revealed key pharmacophoric features, leading to the development of compounds with sub-nanomolar efficacy. These antagonists function by blocking the G-protein signaling cascade typically initiated by KOR agonists.
Acetylcholinesterase (AChE)
In the context of neurodegenerative diseases such as Alzheimer's, derivatives of this compound have been explored as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a strategy employed by several currently approved Alzheimer's medications to improve cognitive function. The piperidine moiety is a common feature in many AChE inhibitors, and derivatives of this compound have shown promising inhibitory activity.
Menaquinone Biosynthesis Pathway (MenA)
The emergence of multidrug-resistant bacteria, such as Mycobacterium tuberculosis, has necessitated the discovery of novel antibacterial targets. The menaquinone (Vitamin K2) biosynthesis pathway, which is essential for bacterial electron transport and is absent in humans, presents an attractive target. Specifically, the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) has been identified as a druggable node in this pathway. Piperidine derivatives have been shown to be effective inhibitors of MenA, demonstrating a potential new class of antibiotics.
Dipeptidyl Peptidase-4 (DPP-4)
For the treatment of type 2 diabetes, inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The this compound scaffold has been utilized in the design of potent and selective DPP-4 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of this compound derivatives against their respective targets.
| Compound/Derivative | Target | Assay | Value | Reference |
| JDTic Analog 8a | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | Kₑ = 0.03 nM | [1] |
| JDTic Analog 8e | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | Kₑ = 0.03 nM | [1] |
| JDTic Analog 8c | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | Kₑ = 0.16 nM | [1] |
| Piperidine Derivative | MenA (M. tuberculosis) | Enzyme Inhibition | IC₅₀ = 13-22 µM | |
| Piperidine Derivative | M. tuberculosis (whole cell) | Growth Inhibition | GIC₅₀ = 8-10 µM | |
| Benzylpiperidine Carboxamide 28 | Acetylcholinesterase | Enzyme Inhibition | IC₅₀ = 0.41 µM | |
| Benzylpiperidine Carboxamide 20 | Acetylcholinesterase | Enzyme Inhibition | IC₅₀ = 5.94 µM | |
| Piperidine-based Compound | DPP-4 | Enzyme Inhibition | IC₅₀ = 19 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism
This assay measures the functional activity of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hKOR)
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Agonist (e.g., U-69,593 for KOR)
-
Test antagonist compounds
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing the target opioid receptor.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and the cell membrane preparation.
-
Add the antagonist compound at various concentrations.
-
Add the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the antagonist and calculate the equilibrium dissociation constant (Kₑ) using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
MenA Enzyme Inhibition Assay
This assay determines the inhibitory activity of compounds against the MenA enzyme from Mycobacterium tuberculosis.
Materials:
-
Purified recombinant MenA enzyme
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Test inhibitor compounds
-
Quenching solution (e.g., methanol)
-
Organic solvent for extraction (e.g., hexane)
-
LC-MS system
Procedure:
-
In a reaction tube, combine the assay buffer, DHNA, and the test inhibitor at various concentrations.
-
Add the MenA enzyme and pre-incubate for a specified time.
-
Initiate the reaction by adding FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Extract the product, demethylmenaquinone, with an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Quantify the product formation using an LC-MS system.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
DPP-4 Inhibition Assay
This is a fluorometric assay to measure the inhibitory effect of compounds on DPP-4 activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of DPP-4 and Gly-Pro-AMC in the assay buffer.
-
In a 96-well black microplate, add the assay buffer and the test inhibitor at various concentrations.
-
Add the DPP-4 enzyme to each well and incubate for a short period at room temperature.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
Methodological & Application
Application Notes and Protocols: N-Boc Protection of 4-Methylpiperidine-4-carboxylic acid
Introduction
The N-Boc (tert-butoxycarbonyl) protection of amines is a fundamental transformation in organic synthesis, particularly in the preparation of building blocks for peptide synthesis and drug discovery. The Boc group serves as a robust protecting group for the amine functionality, preventing its participation in undesired side reactions while being readily removable under acidic conditions.[1] This document provides detailed experimental protocols for the N-Boc protection of 4-Methylpiperidine-4-carboxylic acid, a valuable intermediate in the synthesis of various pharmaceutical agents.[2][3] The protocols outlined below are based on established literature procedures for similar cyclic amino acids and specific examples for the target molecule.
Reaction Scheme
The general reaction for the N-Boc protection of this compound involves the reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocols
Two primary methods for the N-Boc protection of this compound and its analogs are presented below. Method 1 is a direct protection, while Method 2 involves the protection of a precursor ester followed by hydrolysis.
Method 1: Direct N-Boc Protection in Aqueous Base
This protocol is adapted from general procedures for the N-Boc protection of cyclic amino acids.[4][5]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃)
-
tert-Butanol or Dioxane
-
Water
-
Hydrochloric acid (HCl), 1N or 3N
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and an organic solvent such as tert-butanol or dioxane.[4] Alternatively, a buffer solution of sodium carbonate and sodium bicarbonate can be used.[5]
-
Basification: Add the base (e.g., NaOH, 1.1-1.5 eq) to the solution and stir until the starting material is fully dissolved. Cool the mixture to 0 °C in an ice bath.[4]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1-1.2 eq) to the cooled solution, either as a solid or dissolved in the organic co-solvent.[4][5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-22 hours).[4][5]
-
Work-up:
-
If a precipitate (the product) forms, it can be collected by filtration, washed with cold water, and dried under vacuum.[4]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the organic solvent.[4]
-
Wash the remaining aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted Boc anhydride.[5]
-
Carefully acidify the aqueous layer to pH 2-3 with cold 1N or 3N HCl.[4][5]
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).[4][5]
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[4][5]
Method 2: N-Boc Protection of Benzyl Ester followed by Hydrogenolysis
This two-step method has been reported to provide the target compound in high yield.[6]
Step 2a: N-Boc Protection of Benzyl 4-Methylpiperidine-4-carboxylate
Materials:
-
Benzyl 4-methylpiperidine-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred suspension of Benzyl 4-methylpiperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N, ~5 eq) at 0 °C.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, ~3 eq) dropwise to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature for 16 hours.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected benzyl ester. This can be purified by column chromatography.
Step 2b: Hydrogenolysis of the Benzyl Ester
Materials:
-
Benzyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source
Procedure:
-
Reaction Setup: To a solution of Benzyl 1-(tert-butoxycarbonyl)-4-methyl-4-piperidinecarboxylate (1.0 eq) in methanol, add 10% Pd-C (catalytic amount).[6]
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere for 2 hours.[6]
-
Isolation: Filter the reaction solution to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid as a white solid.[6]
Data Presentation
The following table summarizes the quantitative data from a representative protocol for a closely related synthesis, providing an expected outcome for the N-Boc protection of this compound.
| Method | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Hydrolysis of Ester Precursor | Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate | 5M NaOH, 3M HCl | Water | 60 °C | 24 h | 92% | [6] |
| Hydrogenolysis of Benzyl Ester | Benzyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate | 10% Pd/C, H₂ | Methanol | RT | 2 h | 94% | [6] |
| Direct Protection of Analog | 4-Piperidinecarboxylic acid | Boc₂O, NaOH | t-Butanol/Water | 0 °C to RT | Overnight | ~100% | [4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the direct N-Boc protection of this compound (Method 1).
Caption: Workflow for the direct N-Boc protection of this compound.
The diagram below illustrates the signaling pathway of the chemical transformation.
Caption: Chemical transformation pathway for N-Boc protection.
References
- 1. Cas 189321-63-9,1-Boc-4-methylpiperidine-4-carboxylic acid | lookchem [lookchem.com]
- 2. CAS 189321-63-9: 1-Boc-4-methylpiperidine-4-carboxylic acid [cymitquimica.com]
- 3. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various pharmacologically active compounds. Its rigid scaffold and the presence of both a secondary amine and a carboxylic acid functional group allow for diverse chemical modifications. This document provides detailed protocols for a robust and scalable multi-step synthesis of this compound, starting from the commercially available 4-piperidone. The described synthetic route is designed for large-scale production, with a focus on process efficiency, yield, and purity.
Overall Synthetic Pathway
The large-scale synthesis of this compound is proposed via a three-step process starting from 4-piperidone. The synthesis involves the protection of the piperidine nitrogen, followed by a one-pot α-methylation and cyanation, and finally a simultaneous deprotection and nitrile hydrolysis to yield the target compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-piperidone
This step involves the protection of the secondary amine of 4-piperidone with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-Boc-4-piperidone.
Protocol:
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 kg, 6.51 mol) in a mixture of dioxane (5 L) and water (5 L), add sodium hydroxide (0.52 kg, 13.0 mol) in water (2 L) while maintaining the temperature below 20 °C.
-
To the resulting solution, add a solution of di-tert-butyl dicarbonate (1.57 kg, 7.16 mol) in dioxane (2 L) dropwise over 2 hours.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 4 L).
-
Combine the organic layers and wash with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidone as a white solid.
| Parameter | Value |
| Starting Material | 4-piperidone |
| Product | 1-Boc-4-piperidone |
| Scale | 6.51 mol |
| Yield | 90-95% |
| Purity (by HPLC) | >98% |
| Physical State | White solid |
Step 2: Synthesis of 1-Boc-4-cyano-4-methylpiperidine
This one-pot reaction involves the deprotonation of 1-Boc-4-piperidone to form an enolate, followed by methylation and subsequent cyanation.
Protocol:
-
To a solution of diisopropylamine (1.1 L, 7.8 mol) in anhydrous THF (8 L) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 3.0 L, 7.5 mol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 1-Boc-4-piperidone (1.0 kg, 5.02 mol) in anhydrous THF (4 L) dropwise to the LDA solution, keeping the temperature below -70 °C.
-
After stirring for 1 hour at -78 °C, add methyl iodide (0.34 L, 5.5 mol) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add trimethylsilyl cyanide (TMSCN) (0.8 L, 6.0 mol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 L).
-
Extract the mixture with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-Boc-4-cyano-4-methylpiperidine.
| Parameter | Value |
| Starting Material | 1-Boc-4-piperidone |
| Product | 1-Boc-4-cyano-4-methylpiperidine |
| Scale | 5.02 mol |
| Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Physical State | Off-white to pale yellow solid |
Step 3: Synthesis of this compound
This final step involves the simultaneous acidic hydrolysis of the nitrile group to a carboxylic acid and the removal of the Boc protecting group.
Protocol:
-
To a flask charged with 1-Boc-4-cyano-4-methylpiperidine (1.0 kg, 4.20 mol), add concentrated hydrochloric acid (12 M, 8 L).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material and intermediate amide by LC-MS.
-
After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C. The product will precipitate as a zwitterion.
-
Filter the solid precipitate and wash with cold water (2 x 1 L) and then with acetone (2 x 1 L).
-
Dry the solid under vacuum at 50-60 °C to a constant weight to yield this compound.
| Parameter | Value |
| Starting Material | 1-Boc-4-cyano-4-methylpiperidine |
| Product | This compound |
| Scale | 4.20 mol |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| Physical State | White crystalline solid |
Summary of Quantitative Data
| Step | Starting Material | Product | Molar Mass ( g/mol ) | Starting Amount (mol) | Product Amount (kg) | Yield (%) | Purity (%) |
| 1 | 4-Piperidone | 1-Boc-4-piperidone | 199.25 | 6.51 | 1.17 - 1.23 | 90 - 95 | >98 |
| 2 | 1-Boc-4-piperidone | 1-Boc-4-cyano-4-methylpiperidine | 238.32 | 5.02 | 0.90 - 1.01 | 75 - 85 | >97 |
| 3 | 1-Boc-4-cyano-4-methylpiperidine | This compound | 143.18 | 4.20 | 0.48 - 0.54 | 80 - 90 | >99 |
Safety Considerations
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Trimethylsilyl Cyanide (TMSCN): Highly toxic and releases hydrogen cyanide gas upon contact with moisture or acids. Handle with extreme caution in a fume hood.
-
Concentrated Hydrochloric Acid: Corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles.
-
General Precautions: All reactions should be carried out by trained personnel in a well-ventilated laboratory. Always wear appropriate PPE, including safety glasses, lab coats, and gloves.
Application Note: Comprehensive Characterization of 4-Methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidine-4-carboxylic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its rigid scaffold and the presence of both a carboxylic acid and a tertiary amine (after N-alkylation) or secondary amine make it a valuable building block for the synthesis of novel therapeutic agents. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and quality of this compound for research and development purposes. This application note provides detailed protocols for the comprehensive analysis of this compound using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 143.18 g/mol | PubChem[1] |
| Exact Mass | 143.094628 g/mol | PubChem[1] |
| Appearance | White to off-white solid | (Predicted) |
| Solubility | Soluble in water and polar organic solvents | (Predicted) |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. Actual shifts may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | m | 4H | H-2, H-6 (piperidine ring) |
| ~1.8 - 2.0 | m | 4H | H-3, H-5 (piperidine ring) |
| ~1.3 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| ~180 | -COOH |
| ~45 | C-4 (quaternary) |
| ~42 | C-2, C-6 |
| ~35 | C-3, C-5 |
| ~25 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures and theoretical predictions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.
Expected Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 144.1025 | (To be determined) |
| [M-H]⁻ | 142.0868 | (To be determined) |
Proposed Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic losses of small molecules and cleavage of the piperidine ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated value to confirm the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and propose a fragmentation pathway consistent with the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and can be adapted for quantitative analysis.
Proposed HPLC Method
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (due to the carboxyl group) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for better sensitivity |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.
-
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the standard and sample solutions.
-
Record the chromatograms.
-
-
Data Analysis:
-
Determine the retention time of the main peak in the sample chromatogram and compare it with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental measure of purity.
Theoretical Elemental Composition
Table 5: Elemental Analysis Data for C₇H₁₃NO₂
| Element | Theoretical (%) |
| Carbon (C) | 58.72 |
| Hydrogen (H) | 9.15 |
| Nitrogen (N) | 9.78 |
| Oxygen (O) | 22.35 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized this compound sample into a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis:
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Analyze the prepared sample according to the instrument's standard operating procedure. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
-
Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis allows for unambiguous structure confirmation and accurate purity assessment, ensuring the quality and reliability of this important building block for research and drug development.
References
Application Notes and Protocols for the Use of 4-Methylpiperidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities. Solid-phase peptide synthesis (SPPS) is the primary method for assembling these modified peptides. This document provides detailed application notes and experimental protocols for the use of 4-Methylpiperidine-4-carboxylic acid in SPPS.
This compound is a cyclic, Cα-tetrasubstituted amino acid. Its incorporation into a peptide backbone introduces significant conformational constraints, which can be leveraged to stabilize specific secondary structures such as β-turns and helices.[1][2] This rigidification can lead to peptides with enhanced resistance to enzymatic degradation and improved binding affinity for their targets. The presence of the methyl group on the piperidine ring can further influence the peptide's pharmacological properties.
It is important to distinguish between two uses of 4-methylpiperidine derivatives in SPPS:
-
Incorporation of this compound: The focus of these notes, where the molecule is used as a building block in the peptide chain.
-
Use of 4-Methylpiperidine as a reagent: Where it is used as a substitute for piperidine in the Fmoc deprotection step. This application will also be discussed.
Part 1: Incorporation of this compound into Peptides
The primary challenge in incorporating Cα-tetrasubstituted amino acids like this compound is the steric hindrance around the carboxylic acid and the secondary amine.[3] This can lead to slow and incomplete coupling reactions. Therefore, modified protocols with more potent reagents and longer reaction times are necessary.
Experimental Protocols
1. Materials and Reagents
-
Fmoc-4-Methylpiperidine-4-carboxylic acid
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine or 4-Methylpiperidine solution (20% v/v in DMF) for Fmoc deprotection
-
Coupling Reagents (High-Reactivity):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
2. General SPPS Workflow for Incorporating this compound
The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key steps for incorporating a sterically hindered amino acid.
Caption: General workflow for SPPS incorporating this compound.
3. Detailed Protocol for a Single Coupling Cycle
This protocol outlines the steps for coupling Fmoc-4-Methylpiperidine-4-carboxylic acid to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine or 4-methylpiperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-4-Methylpiperidine-4-carboxylic acid:
-
In a separate vessel, pre-activate a solution of Fmoc-4-Methylpiperidine-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, with agitation. For particularly difficult couplings, this time may be extended up to 24 hours, or microwave-assisted SPPS can be employed to enhance efficiency.[3]
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This prevents the formation of deletion sequences.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
4. Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
5. Purification
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Data Presentation
| Parameter | Standard Amino Acid Coupling | Coupling of this compound (Expected) |
| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA or COMU/DIPEA |
| Coupling Time | 30-60 minutes | 2-4 hours (or longer) |
| Coupling Efficiency (per cycle) | >99% | 95-99% (with optimization) |
| Crude Peptide Purity | Typically 70-90% | 50-80% (highly sequence-dependent) |
| Final Yield (after purification) | 10-30% | 5-20% |
Structural Impact of Incorporation
The incorporation of this compound is expected to have a significant impact on the peptide's structure and function.
Caption: Potential impact of this compound on peptide function.
Part 2: Use of 4-Methylpiperidine as an Fmoc Deprotection Reagent
4-Methylpiperidine can be used as a direct substitute for piperidine for the removal of the Fmoc protecting group in SPPS.[1][4] Studies have shown that it can be used efficiently with similar purities and yields to piperidine.[1][4][5] An advantage of using 4-methylpiperidine is that it is not a controlled substance in some regions, unlike piperidine.[4]
Protocol for Fmoc Deprotection using 4-Methylpiperidine
-
Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF.
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with the 20% 4-methylpiperidine solution for 5-10 minutes with agitation.
-
Drain the solution.
-
Repeat the treatment with fresh 4-methylpiperidine solution for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of 4-methylpiperidine and the dibenzofulvene-adduct.
Data Comparing Piperidine and 4-Methylpiperidine for Fmoc Deprotection
The following table summarizes a comparative synthesis of the peptide RRWQWRMKKLG using either piperidine or 4-methylpiperidine for Fmoc deprotection.[4]
| Parameter | 20% Piperidine in DMF | 20% 4-Methylpiperidine in DMF |
| Crude Peptide Yield | 75 mg (71%) | 74 mg (70%) |
| Purity of Crude Peptide | Similar | Similar |
| Fmoc Removal Efficiency | >99% | >99% |
These results indicate that 4-methylpiperidine is a viable and efficient alternative to piperidine for Fmoc deprotection in SPPS.[4]
Conclusion
This compound is a valuable, non-natural amino acid for modifying peptides to enhance their structural stability and potential therapeutic efficacy. Its successful incorporation requires optimized protocols to overcome steric hindrance. Additionally, 4-methylpiperidine serves as an effective and less-regulated alternative to piperidine for Fmoc deprotection. These application notes and protocols provide a foundation for researchers to utilize these molecules in the synthesis of novel and improved peptides.
References
- 1. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 2. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
Application of 4-Methylpiperidine-4-carboxylic Acid Scaffolds in Kinase Inhibitor Synthesis: A Focus on AKT Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification. Specifically, 4-substituted piperidine-4-carboxylic acids are key building blocks in the synthesis of a variety of bioactive molecules, including potent and selective kinase inhibitors. This application note details the use of a closely related analog, 4-(Boc-amino)piperidine-4-carboxylic acid, as a representative surrogate to illustrate the application of 4-methylpiperidine-4-carboxylic acid derivatives in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B). While direct examples of this compound in kinase inhibitor synthesis are not prevalent in the reviewed literature, the synthetic strategies and biological activities of its analogs provide a strong blueprint for its potential applications.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making AKT a prime target for cancer therapy. The development of small molecule inhibitors of AKT has been a major focus of drug discovery efforts.
Application in AKT Inhibitor Synthesis
A prominent example of the utility of the 4-substituted piperidine-4-carboxylic acid scaffold is in the development of AKT inhibitors such as AZD5363 (Capivasertib). The synthesis of these inhibitors often involves the coupling of the piperidine-4-carboxylic acid moiety with a core heterocyclic scaffold that binds to the kinase hinge region, and a side chain that explores other regions of the ATP-binding pocket. The 4-position of the piperidine ring is crucial for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Representative Kinase Inhibitor: AZD5363 (Capivasertib)
AZD5363 is a potent, orally bioavailable pan-AKT inhibitor that has been investigated in numerous clinical trials for the treatment of various cancers.[1][2][3] Its structure features a 4-amino-piperidine-4-carboxamide moiety, which is synthetically derived from a protected 4-aminopiperidine-4-carboxylic acid intermediate.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, and its subsequent coupling to form a precursor to AZD5363-like molecules.
Synthesis of 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
This intermediate is a crucial building block for the synthesis of a range of AKT inhibitors.
Materials:
-
4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylacetamide (DMA)
Procedure:
-
To a solution of 4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (1.0 eq) in DMA, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid.
Amide Coupling to Synthesize AZD5363 Precursor
This protocol describes the coupling of the synthesized intermediate with an appropriate amine.
Materials:
-
4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
-
(S)-1-(4-chlorophenyl)ethanamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylacetamide (DMA)
Procedure: [4]
-
To a solution of 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 eq) and (S)-1-(4-chlorophenyl)ethanamine (1.2 eq) in DMA, add DIPEA (3.0 eq).
-
Add HATU (1.1 eq) in one portion to the reaction mixture at 25 °C under a nitrogen atmosphere.
-
Stir the resulting solution at 60 °C for 4 hours.
-
Cool the reaction to room temperature and purify the crude product by a suitable method such as ion exchange chromatography to yield the desired amide product.
Quantitative Data
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a representative AKT inhibitor, AZD5363, which contains a similar piperidine-4-carboxamide scaffold.
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (Phospho-AKT inhibition) IC50 (nM) |
| AZD5363 | AKT1 | 3 | ~10 |
| AKT2 | 8 | ||
| AKT3 | 8 |
Data is illustrative and compiled from various sources.
Signaling Pathway and Experimental Workflow Visualization
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Caption: PI3K/AKT/mTOR signaling pathway and the point of intervention by AKT inhibitors.
General Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors incorporating the 4-substituted piperidine-4-carboxylic acid scaffold.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
The this compound scaffold and its close analogs are valuable building blocks in the design and synthesis of potent kinase inhibitors, particularly targeting the AKT signaling pathway. The synthetic protocols and structure-activity relationship data derived from well-studied inhibitors like AZD5363 provide a robust foundation for the future development of novel therapeutics. The methodologies outlined in this application note can guide researchers in the efficient synthesis and evaluation of new chemical entities incorporating this versatile scaffold for various kinase targets.
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
Synthesis of 4-Methylpiperidine-4-carboxylic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidine-4-carboxylic acid esters are valuable building blocks in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the introduction of a methyl and a carboxylic acid ester group at the 4-position creates a chiral center and provides a handle for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of these important intermediates.
The primary synthetic strategy involves a three-step sequence:
-
N-Protection of a piperidine-4-carboxylic acid ester: To prevent side reactions at the nitrogen atom, a protecting group, typically tert-butoxycarbonyl (Boc), is introduced.
-
C4-Methylation: The crucial step where a methyl group is introduced at the C4 position of the piperidine ring via enolate chemistry.
-
N-Deprotection: Removal of the protecting group to yield the final this compound ester, usually as a salt for improved stability and handling.
Synthetic Workflow Overview
The overall synthetic pathway is depicted below. The key transformation is the α-methylation of the ester at the C4 position, which requires the use of a strong, non-nucleophilic base to generate the corresponding enolate.
Figure 1: General synthetic workflow for this compound esters.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
This protocol describes the N-protection of ethyl piperidine-4-carboxylate using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Ethyl piperidine-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.
Protocol 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate
This protocol details the critical C4-methylation step via enolate formation using lithium diisopropylamide (LDA).
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) and stir the mixture at -78 °C for 30 minutes to generate LDA.
-
To this freshly prepared LDA solution, add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.
Protocol 3: Synthesis of Ethyl 4-methylpiperidine-4-carboxylate Hydrochloride
This final step involves the removal of the Boc protecting group under acidic conditions.
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain ethyl 4-methylpiperidine-4-carboxylate hydrochloride as a white solid.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of ethyl 4-methylpiperidine-4-carboxylate. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Protection | Boc₂O, Et₃N | DCM | 0 to RT | 12-16 | 90-98 |
| 2 | C4-Methylation | LDA, MeI | THF | -78 to RT | 3-5 | 60-75 |
| 3 | N-Deprotection | 4 M HCl in Dioxane | Dioxane | RT | 2-4 | >95 |
Logical Relationships in C4-Methylation
The success of the C4-methylation is critically dependent on the proper execution of several steps, as outlined in the diagram below. The formation of the lithium enolate is the pivotal step, requiring anhydrous conditions and low temperatures to prevent side reactions.
Figure 2: Key relationships in the C4-methylation step.
Application Notes and Protocols for NMR Spectroscopy of 4-Methylpiperidine-4-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methylpiperidine-4-carboxylic acid and its derivatives. This document includes tabulated NMR data for several key derivatives, detailed experimental protocols for sample preparation and data acquisition, and a workflow for NMR analysis.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry and drug discovery. The piperidine ring is a common motif in many pharmaceuticals, and understanding the structural and conformational properties of these molecules is crucial for drug design and development. NMR spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and dynamics of these compounds in solution. This document provides practical guidance and reference data for researchers working with this class of molecules.
Data Presentation: NMR Chemical Shifts
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 4-Methylpiperidine and its Derivatives
| Compound | H-2, H-6 (axial) | H-2, H-6 (equatorial) | H-3, H-5 (axial) | H-3, H-5 (equatorial) | H-4 | CH₃ (at C4) | Other Protons | Solvent | Spectrometer Frequency (MHz) |
| 4-Methylpiperidine[1] | 2.57 (td) | 3.03 (dt) | 1.08 | 1.61 | 1.45 (m) | 0.92 (d) | 1.84 (NH) | CDCl₃ | 89.56 |
| N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A)[2] | 3.24 (td) | 3.47 (dt) | 2.00-2.12 (m) | 2.00-2.12 (m) | 2.63 (tt) | - | 3.38 (q, CH₂CH₃), 2.96 (s, N-CH₃), 1.25 (t, CH₂CH₃) | D₂O | 700 |
| N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer B)[2] | 3.22 (td) | 3.43 (dt) | 2.00-2.12 (m) | 2.00-2.12 (m) | 2.61 (tt) | - | 3.35 (q, CH₂CH₃), 2.95 (s, N-CH₃), 3.03 (s, N-CH₃), 1.30 (t, CH₂CH₃) | D₂O | 700 |
| Methyl N-methyl-4-piperidinecarboxylate[3] | 2.78-2.83 (m) | - | 1.69-2.03 (m) | 1.69-2.03 (m) | 2.23-2.32 (m) | - | 3.68 (s, OCH₃), 2.23-2.32 (m, N-CH₃) | CDCl₃ | 270 |
Note: The assignments for axial and equatorial protons in some derivatives were not explicitly provided in the source and are inferred based on typical piperidine ring conformations. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), td (triplet of doublets), dt (doublet of triplets), and tt (triplet of triplets).
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 4-Methylpiperidine and Piperidine
| Compound | C-2, C-6 | C-3, C-5 | C-4 | CH₃ (at C4) | Other Carbons | Solvent |
| 4-Methylpiperidine[4] | 46.8 | 35.1 | 31.5 | 22.8 | - | CDCl₃ |
| Piperidine[5] | 47.0 | 27.2 | 25.2 | - | - | CDCl₃ |
Note: Specific ¹³C NMR data for this compound and its functionalized derivatives were not found in the provided search results.
Experimental Protocols
The following are detailed protocols for the preparation of NMR samples and the acquisition of standard ¹H and ¹³C NMR spectra for small organic molecules like this compound and its derivatives.
Protocol 1: NMR Sample Preparation
Objective: To prepare a high-quality NMR sample for analysis.
Materials:
-
This compound or its derivative (5-25 mg for ¹H NMR; 20-100 mg for ¹³C NMR)
-
Deuterated NMR solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Vial
-
Pasteur pipette
-
Glass wool or a syringe filter
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to dissolve the compound completely. If necessary, gentle warming can be applied, but be cautious of potential degradation.
-
Filtration (if necessary): If any solid particles are visible in the solution, it is crucial to filter them out to ensure good spectral quality. This can be done by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Avoid any solid particles from entering the tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol 2: Standard ¹H NMR Data Acquisition
Objective: To acquire a standard one-dimensional proton NMR spectrum.
Instrument Parameters (typical for a 400-600 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: As prepared in Protocol 1.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Number of Scans (NS): 8 to 16 scans for samples with sufficient concentration. For dilute samples, more scans may be necessary.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of the protons, which is important for quantitative measurements.
-
Acquisition Time (AT): 2-4 seconds.
-
Receiver Gain (RG): This should be set automatically by the spectrometer to avoid signal clipping.
Procedure:
-
Insert the Sample: Carefully insert the prepared NMR tube into the spinner and place it in the spectrometer.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set Up the Experiment: Load a standard ¹H NMR experiment and adjust the parameters as listed above.
-
Acquire the Data: Start the acquisition.
-
Data Processing: After the acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed. Perform phase correction and baseline correction to obtain a clean spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Protocol 3: Standard ¹³C NMR Data Acquisition
Objective: To acquire a standard one-dimensional carbon-13 NMR spectrum.
Instrument Parameters (typical for a 100-150 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: As prepared in Protocol 1.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AT): 1-2 seconds.
-
Receiver Gain (RG): Set automatically by the spectrometer.
Procedure:
-
Follow steps 1-3 from the ¹H NMR acquisition protocol.
-
Set Up the Experiment: Load a standard ¹³C NMR experiment with proton decoupling and adjust the parameters as listed above.
-
Acquire the Data: Start the acquisition. This will take longer than a ¹H experiment due to the higher number of scans.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mandatory Visualization
The following diagrams illustrate the general workflow for NMR analysis and a conceptual representation of the structural information obtained from NMR data for a substituted piperidine ring.
Caption: Experimental workflow for NMR analysis.
Caption: NMR observables for structural elucidation.
References
- 1. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Methylpiperidine-4-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidine-4-carboxylic acid is a versatile saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This scaffold is particularly valuable for developing therapeutics targeting the central nervous system (CNS), owing to its favorable physicochemical properties that can influence blood-brain barrier permeability. Furthermore, the piperidine ring is a common motif in numerous natural products and approved drugs, underscoring its pharmacological relevance.
These application notes provide an overview of the utility of the this compound scaffold in drug discovery, with a focus on its application in the development of opioid receptor modulators, secretory glutaminyl cyclase (sQC) inhibitors for Alzheimer's disease, and inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) for tuberculosis. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.
I. Applications in Drug Discovery
The this compound scaffold serves as a key building block in the design of a variety of therapeutic agents. Its structural features allow for diversification at the piperidine nitrogen and the carboxylic acid moiety, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.
Opioid Receptor Modulators
The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of this compound have been explored as both agonists and antagonists of opioid receptors, which are critical targets for pain management and addiction therapies. The orientation of substituents on the piperidine ring influences receptor subtype selectivity and functional activity.
Secretory Glutaminyl Cyclase (sQC) Inhibitors
Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. It catalyzes the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides. Piperidine-4-carboxamide derivatives, derived from this compound, have been identified as a promising scaffold for the development of sQC inhibitors. These compounds aim to reduce the formation of pGlu-Aβ plaques, a key hallmark of Alzheimer's disease.[1]
MenA Inhibitors for Tuberculosis
Menaquinone (Vitamin K2) biosynthesis is an essential pathway for the survival of Mycobacterium tuberculosis. 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in this pathway, making it an attractive target for novel anti-tuberculosis drugs. Piperidine derivatives have been investigated as inhibitors of MenA, demonstrating the versatility of this scaffold beyond CNS targets.
II. Quantitative Data
The following tables summarize the pharmacological data for representative compounds incorporating the this compound scaffold.
Table 1: Pharmacological Data for Opioid Receptor Modulators
| Compound ID | Target | Assay Type | Ki (nM) | EC50 (nM) | % Max Stimulation | Reference |
| 1 | MOR | Binding Affinity | 25.8 | - | - | [2] |
| DOR | Binding Affinity | 33.0 | - | - | [2] | |
| KOR | Binding Affinity | 36.5 | - | - | [2] | |
| 2 | MOR | Binding Affinity | 20.3 | 28.3 | 85 | [2] |
| DOR | Binding Affinity | 43.1 | >10000 | 1 | [2] | |
| KOR | Binding Affinity | 148 | - | - | [2] | |
| Morphine | MOR | Binding Affinity | 6.3 | 194 | - | [2] |
| DOR | Binding Affinity | 171 | - | - | [2] |
MOR: Mu Opioid Receptor, DOR: Delta Opioid Receptor, KOR: Kappa Opioid Receptor. Ki values were determined by competitive displacement of [3H]diprenorphine. Efficacy data were obtained using a [35S]GTPγS binding assay relative to the standard agonist DAMGO.[2]
Table 2: Inhibitory Activity of a Secretory Glutaminyl Cyclase (sQC) Inhibitor
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Cpd-41 | sQC | Enzyme Inhibition | 34 | [1] |
Cpd-41 contains a piperidine-4-carboxamide moiety.[1]
Table 3: Inhibitory Activity of MenA Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) | GIC50 (µM) | Reference |
| Novel Inhibitor 1 | MenA | Enzyme Inhibition | 13-22 | 8-10 | [3] |
| Novel Inhibitor 2 | MenA | Enzyme Inhibition | 13-22 | 8-10 | [3] |
GIC50: Growth Inhibitory Concentration 50% for M. tuberculosis.
III. Experimental Protocols
Synthesis Protocol: N-Aryl-4-methylpiperidine-4-carboxamide
This protocol describes a general method for the amide coupling of this compound with an aniline derivative.
Materials:
-
1-Boc-4-methylpiperidine-4-carboxylic acid
-
Substituted Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Boc-Protected Amide Formation:
-
To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected amide.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected amide in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final N-aryl-4-methylpiperidine-4-carboxamide.
-
Biological Assay Protocol: [35S]GTPγS Binding Assay for Opioid Receptor Antagonism
This assay measures the ability of a compound to inhibit agonist-stimulated binding of [35S]GTPγS to G-proteins coupled to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
Opioid agonist (e.g., DAMGO for MOR)
-
Test antagonist compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test antagonist compound at various concentrations
-
Opioid agonist at a fixed concentration (e.g., EC80)
-
Cell membrane preparation (10-20 µg protein/well)
-
GDP (10 µM final concentration)
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS (0.05-0.1 nM final concentration) to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration.
-
Biological Assay Protocol: Secretory Glutaminyl Cyclase (sQC) Inhibition Assay
This fluorometric assay measures the activity of sQC and the inhibitory potential of test compounds.
Materials:
-
Recombinant human sQC
-
Fluorogenic sQC substrate (e.g., H-Gln-AMC)
-
Pyroglutamyl aminopeptidase (pGAP) as a coupling enzyme
-
Test inhibitor compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM EDTA
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 380/460 nm for AMC)
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, add in the following order:
-
Assay Buffer
-
Test inhibitor compound at various concentrations
-
Recombinant human sQC
-
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the fluorogenic sQC substrate and pyroglutamyl aminopeptidase to each well to initiate the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IV. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of the this compound scaffold.
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: sQC Inhibition Assay Workflow.
Caption: Menaquinone Biosynthesis Pathway Inhibition.
References
- 1. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 4-Methylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of 4-Methylpiperidine-4-carboxylic acid with various amines. Due to the sterically hindered nature of the quaternary carbon center in this compound, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high yields and purity.
Introduction
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. The coupling of sterically hindered carboxylic acids, such as this compound, with amines can be challenging, often resulting in low yields due to slow reaction kinetics. This document outlines effective protocols using common and highly efficient coupling reagents to overcome these synthetic hurdles. The two primary methods detailed are HATU-mediated coupling and a modified EDC/HOBt coupling protocol.
Data Presentation: Recommended Coupling Conditions
The following table summarizes recommended starting conditions for the coupling of this compound with amines. Optimization may be required based on the specific amine substrate.
| Coupling Reagent System | Carboxylic Acid (Equivalents) | Amine (Equivalents) | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| HATU | 1.0 | 1.1 - 1.2 | 1.1 - 1.2 | - | DIPEA (2.0 - 3.0) | DMF or DCM | 0 to RT | 2 - 18 |
| EDC/HOBt | 1.0 | 1.1 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.5) | DMF or DCM | 0 to RT | 12 - 24 |
| Modified EDC/HOBt | 1.0 | 1.1 | EDC (1.0) | HOBt (0.1, cat.) | DMAP (1.0), DIPEA | Acetonitrile | RT | 12 - 24 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates, due to its ability to form a highly reactive OAt-active ester.[1][2]
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Add the amine (1.1-1.2 equiv) to the solution.
-
Add HATU (1.1-1.2 equiv) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Modified EDC/HOBt Coupling with Catalytic HOBt and DMAP
This protocol utilizes the more economical 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of 1-Hydroxybenzotriazole (HOBt) and a stoichiometric amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer agent, which can significantly improve yields for challenging couplings.[3]
Materials:
-
This compound
-
Amine
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DMAP (4-(Dimethylaminopyridine))
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).
-
Add anhydrous acetonitrile to dissolve the solids (typically 0.1-0.5 M).
-
Add EDC·HCl (1.0 equiv) to the mixture.
-
Add DIPEA (appropriate amount to ensure basic conditions, typically 1.5-2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified mechanism of amide bond formation via an activated intermediate.
References
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Analgesics from 4-Phenylpiperidine-4-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel analgesic compounds using 4-phenylpiperidine-4-carboxylic acid hydrochloride as a versatile starting material. This scaffold is a key component in a variety of potent opioid analgesics, and its modification offers a promising avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles.
Overview of the Synthetic Strategy
The central approach involves the chemical modification of 4-phenylpiperidine-4-carboxylic acid hydrochloride to generate a library of derivatives. The primary points of diversification are the piperidine nitrogen and the carboxylic acid group. N-alkylation or N-acylation can introduce various substituents to probe the structure-activity relationship (SAR) at the opioid receptors. Similarly, conversion of the carboxylic acid to esters or amides provides another layer of structural diversity. The analgesic potential of these novel compounds is then assessed through in vitro receptor binding assays and in vivo pain models.
Proposed Synthetic Pathway
The following diagram outlines a general synthetic pathway for the generation of novel analgesic candidates from 4-phenylpiperidine-4-carboxylic acid hydrochloride.
Caption: General synthetic routes from 4-phenylpiperidine-4-carboxylic acid HCl.
Experimental Protocols
Synthesis of N-Phenethyl-4-phenylpiperidine-4-carboxamide (A Novel Analgesic Candidate)
This protocol describes the synthesis of a novel amide derivative, a potential analgesic, via an acyl chloride intermediate.
Materials:
-
4-Phenylpiperidine-4-carboxylic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Phenethylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Formation of the Acyl Chloride: To a solution of 4-phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-phenyl-4-(chlorocarbonyl)piperidine hydrochloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (3.0 eq) followed by the dropwise addition of phenethylamine (1.2 eq).
-
Let the reaction warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-phenethyl-4-phenylpiperidine-4-carboxamide.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a novel compound for the µ-opioid receptor.[1][2]
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a radiolabeled µ-opioid receptor agonist)
-
Naloxone (for determining non-specific binding)
-
Test compound (novel analgesic candidate)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
96-well microplate
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Incubation: Add the receptor membrane preparation to each well.
-
Initiate the binding reaction by adding the [³H]-DAMGO solution to all wells.
-
Incubate the plate at room temperature (around 25°C) for 60-90 minutes to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[2]
-
Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Quantitative data from the evaluation of novel analgesics should be presented in clear and concise tables to facilitate comparison.
Table 1: µ-Opioid Receptor Binding Affinities of Novel Analgesics
| Compound | Ki (nM) for µ-Opioid Receptor |
| Novel Analgesic 1 | Insert Value |
| Novel Analgesic 2 | Insert Value |
| Novel Analgesic 3 | Insert Value |
| Morphine (Reference) | 5 |
| Fentanyl (Reference) | 1.23 - 1.4[3] |
Table 2: In Vivo Analgesic Potency of Novel Analgesics (Mouse Hot-Plate Test)
| Compound | ED₅₀ (mg/kg) |
| Novel Analgesic 1 | Insert Value |
| Novel Analgesic 2 | Insert Value |
| Novel Analgesic 3 | Insert Value |
| Morphine (Reference) | Insert Value |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many 4-phenylpiperidine-based analgesics is through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[4]
Caption: µ-Opioid receptor signaling cascade leading to analgesia.
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of novel analgesics.
Caption: Workflow for novel analgesic discovery and evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylpiperidine-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylpiperidine-4-carboxylic acid and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its precursors, offering potential causes and solutions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in Strecker reaction for α-amino nitrile formation | - Incomplete reaction. - Suboptimal solvent and acid catalyst combination. - Side reactions due to temperature fluctuations. | - Increase reaction time to 48 hours. - Use a mixture of CH2Cl2/AcOH (~1:1) as the solvent system.[1] - Maintain a controlled temperature between 0-20°C.[1] |
| SYN-002 | Difficulty in hydrolyzing the nitrile to the corresponding amide or carboxylic acid | - Incomplete hydrolysis of the nitrile group. - Harsh reaction conditions leading to degradation. | - For selective hydrolysis to the amide, use concentrated H2SO4.[1] - For direct conversion to the carboxylic acid, vigorous basic hydrolysis with a reagent like KOH is effective.[1] |
| SYN-003 | Low overall yield for multi-step synthesis | - Cumulative losses at each step. - Inefficient purification methods. | - Optimize each reaction step individually before proceeding to the next. - Consider a modified synthesis route utilizing a tert-butyl ester to improve overall yield.[2] - Utilize column chromatography for purification where necessary.[3] |
| SYN-004 | Failure to cleave simple alkyl esters to the free acid | - Standard hydrolysis conditions (e.g., KOH in ethylene glycol) can lead to N-despropionylation through an acyl-shift mechanism.[2] | - Employ a tert-butyl ester protecting group which can be cleaved under acidic conditions, avoiding harsh basic hydrolysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound derivatives?
A common and effective starting material is 1-benzylpiperidin-4-one.[1] This can be used in a Strecker-type condensation to introduce the amino and nitrile functionalities at the 4-position.
Q2: How can the yield of the initial Strecker reaction be optimized?
To optimize the Strecker reaction for producing the anilino-nitrile intermediate, a solvent system of dichloromethane and acetic acid in approximately a 1:1 ratio has been shown to give optimal results, with yields reaching 85-95%.[1] It is also crucial to control the temperature and reaction time.
Q3: What are the recommended conditions for the hydrolysis of the intermediate nitrile?
Selective hydrolysis of the anilino-nitrile to the corresponding anilino-amide can be achieved using concentrated sulfuric acid.[1] For complete hydrolysis to the carboxylic acid, a more vigorous basic hydrolysis is required.[1]
Q4: Are there alternative routes to improve the overall yield of N-acylated 4-anilidopiperidine-4-carboxylic acids?
Yes, traditional routes often suffer from very low overall yields. A more efficient method involves the use of a tert-butyl ester of 4-carboxy-4-anilidopiperidines. This strategy has been shown to dramatically increase the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters.[2]
Q5: What is the best way to protect the piperidine nitrogen during synthesis?
The use of a tert-butyloxycarbonyl (Boc) group is a common and effective method for protecting the piperidine nitrogen.[4][5] It is stable under various reaction conditions and can be readily removed when needed.
Experimental Protocols
Protocol 1: Optimized Strecker-Type Synthesis of 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile[1]
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Reaction Setup: In a suitable reaction vessel, dissolve 1-benzylpiperidin-4-one in a 1:1 mixture of dichloromethane (CH2Cl2) and acetic acid (AcOH).
-
Reagent Addition: Add aniline and potassium cyanide (KCN) to the solution.
-
Reaction Conditions: Maintain the reaction temperature between 0-50°C and stir for 48 hours.
-
Work-up and Isolation: After the reaction is complete, perform an appropriate aqueous work-up to neutralize the acid and remove inorganic salts. Extract the product with an organic solvent.
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Purification: Purify the resulting anilino-nitrile by recrystallization or column chromatography.
Expected Yield: 85-95%[1]
Protocol 2: Synthesis of N-Boc-Piperidine-4-carboxylic Acid Methyl Ester[3]
-
Reaction Setup: Suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid in a mixture of acetonitrile and methanol at 0°C.
-
Reagent Addition: Add a solution of trimethylsilyl diazomethane in hexanes dropwise to the suspension.
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Reaction Conditions: Allow the mixture to stand for 30 minutes at 0°C, then stir at room temperature for 3 hours.
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Work-up and Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Expected Yield: 90%[3]
Data Summary
Table 1: Yields for Strecker-Type Reaction under Various Conditions[1]
| Solvent | Acid | KCN (mol %) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| MeOH | AcOH (10 eq) | 400 | 0–20 | 48 | 20–30 |
| AcOH | AcOH (50 eq) | 400 | 0–20 | 48 | 45–55 |
| CHCl3/AcOH | AcOH (30–50 eq) | 400 | 0–50 | 48 | 85–95 |
Visualizations
Diagram 1: General Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 5. lookchem.com [lookchem.com]
optimization of reaction time for 4-Methylpiperidine-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common precursor for this synthesis is 4-methyl-2-cyanopiperidine, which can be hydrolyzed using hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.[1] Another approach involves starting with 4-piperidone monohydrate hydrochloride, which can be converted to a hydantoin intermediate that is subsequently hydrolyzed.[2] For N-protected versions, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be a starting point for further modifications.[3]
Q2: What factors can influence the reaction time for this synthesis?
Several factors can significantly impact the reaction time:
-
Choice of Catalyst: The presence and concentration of a catalyst can dramatically reduce reaction time. For instance, in related syntheses, increasing the catalyst amount from 5 to 10 mol% decreased the reaction time from 60 to 40 minutes while also improving the yield.[4]
-
Reaction Temperature: Higher temperatures generally accelerate reaction rates. For example, a hydrolysis step might be performed at 80-85 °C for 16 hours.[5][6]
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Solvent System: The choice of solvent can affect the solubility of reactants and the reaction mechanism, thereby influencing the reaction time. Common solvents include mixtures of THF, MeOH, and H2O, or dichloromethane (DCM).[7][8]
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Concentration of Reactants: The concentration of the reactants can also play a role in the reaction kinetics.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature. - Increase the catalyst concentration.[4] |
| Degradation of starting material or product. | - Lower the reaction temperature. - Choose a more suitable solvent. | |
| Inefficient workup and purification. | - Optimize the extraction and purification steps. - Ensure the pH is correctly adjusted during workup.[7] | |
| Slow Reaction Rate | Insufficient catalyst activity. | - Increase the catalyst loading.[4] - Try a different catalyst. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Inappropriate solvent. | - Experiment with different solvent systems to improve solubility and reaction kinetics. | |
| Formation of Side Products | Reaction temperature is too high. | - Lower the reaction temperature. |
| Incorrect stoichiometry of reactants. | - Carefully control the molar ratios of the reactants. | |
| Presence of impurities in starting materials. | - Purify the starting materials before use. |
Experimental Protocols
Protocol 1: Hydrolysis of 4-methyl-2-cyanopiperidine
This protocol is adapted from a similar synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-cyanopiperidine.
-
Hydrolysis: Add a solution of concentrated hydrochloric acid.
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Reflux: Heat the reaction mixture to reflux and maintain for the desired time (e.g., 16 hours), monitoring the reaction by TLC.
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Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: The resulting 4-methyl-2-piperidinecarboxylic acid hydrochloride can be further purified by recrystallization.
Data Summary
Table 1: Effect of Catalyst Loading on Reaction Time and Yield (Illustrative example from a related synthesis)[4]
| Entry | Catalyst (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 0 | 60 | 30 |
| 2 | 5 | 60 | 78 |
| 3 | 10 | 40 | 90 |
| 4 | 15 | 40 | - |
| 5 | 20 | 40 | - |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Methylpiperidine-4-carboxylic Acid Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-Methylpiperidine-4-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production. A common synthetic approach involves the hydrogenation of a pyridine precursor followed by purification.
1. Issues During Hydrogenation of 4-Methyl-4-pyridinecarboxylic Acid
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction / Low Conversion | - Catalyst Deactivation: The catalyst (e.g., Pd/C) may have lost activity due to poisoning by impurities in the starting material or solvent.[1] - Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently at a larger scale. - Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, substrate, and catalyst.[2] | - Catalyst Screening: Test different catalysts (e.g., Rh/C) and increase catalyst loading.[1] - Increase Hydrogen Pressure: Gradually increase the hydrogen pressure while monitoring the reaction progress and ensuring safety. - Improve Agitation: Optimize the stirrer speed and design to ensure good gas-liquid-solid mixing.[2] |
| Formation of Byproducts | - Over-reduction: Reduction of the carboxylic acid group. - Side Reactions: Undesired reactions due to high temperature or prolonged reaction time. | - Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. - Solvent Selection: Use a solvent that provides good solubility for the starting material and is inert under the reaction conditions. |
| Difficulty in Catalyst Filtration | - Fine Catalyst Particles: The catalyst particles may be too fine, leading to slow filtration and catalyst leaching into the product. - Catalyst Clogging: The filter medium may become clogged with catalyst particles. | - Use a Different Grade of Catalyst: Select a catalyst with a larger particle size. - Employ a Filter Aid: Use a filter aid like celite to improve filtration speed and efficiency. - Backflushing: If using a filter press, periodically backflush to clear clogging. |
2. Issues During Product Isolation and Purification
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield After Extraction | - Incorrect pH: The pH of the aqueous solution may not be optimal for the extraction of the amphoteric product. - Insufficient Extraction: The number of extractions may be inadequate to recover all the product. - Emulsion Formation: Formation of a stable emulsion at the interface of the aqueous and organic layers. | - pH Adjustment: Carefully adjust the pH of the aqueous solution. To extract into an organic solvent, acidify the solution to a pH at least three units below the pKa of the acid.[3] - Increase Number of Extractions: Perform multiple extractions with a smaller volume of solvent. - Break Emulsion: Add brine or a small amount of a different solvent, or filter the emulsion through a pad of celite. |
| Product Purity Issues | - Residual Catalyst: Catalyst fines remaining in the product. - Solvent Impurities: Impurities from the solvents used in the reaction and extraction. - Byproducts from Synthesis: Co-extraction of byproducts with the desired product. | - Improved Filtration: As mentioned above, use a filter aid or a finer filter to remove all catalyst particles. - Use High-Purity Solvents: Ensure all solvents are of high purity and are properly stored. - Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent mixture.[3] |
| Crystallization Problems | - Supersaturation: The solution may be too concentrated, leading to rapid, uncontrolled crystallization and small, impure crystals. - Oiling Out: The product may separate as an oil instead of a solid. - Polymorphism: The product may crystallize in different forms with varying physical properties.[4] | - Controlled Cooling: Cool the solution slowly and with gentle stirring to promote the formation of large, pure crystals. - Solvent Selection: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - Seeding: Add a small amount of pure product crystals to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A1: A prevalent industrial method is the catalytic hydrogenation of 4-methyl-4-pyridinecarboxylic acid. This method is often preferred due to its simplicity and the availability of the starting materials.[5] The pyridine derivative is reduced in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[5]
Q2: How can I minimize catalyst poisoning during the hydrogenation step?
A2: Catalyst poisoning can be minimized by ensuring the purity of your starting materials and solvents. Common poisons for palladium catalysts include sulfur and nitrogen compounds. Pre-treating the starting material by passing it through a bed of activated carbon can sometimes remove these impurities.
Q3: What are the key safety considerations when scaling up the hydrogenation reaction?
A3: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of some hydrogenation catalysts (especially when dry). Ensure the reactor is properly grounded to prevent static discharge.[6] Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and quench it carefully after the reaction.
Q4: My product is an amino acid, making it soluble in both acidic and basic aqueous solutions. How do I effectively extract it?
A4: For amphoteric compounds like this compound, isoelectric focusing during extraction is crucial. Adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the amino acid has a net zero charge and its solubility in water is at a minimum, which facilitates its precipitation or extraction into a suitable organic solvent.
Q5: What are the best practices for purifying the final product on a large scale?
A5: For solid products, recrystallization is a highly effective purification method at scale.[3] Key steps include selecting an appropriate solvent system, dissolving the crude product at an elevated temperature, filtering out any insoluble impurities, allowing the solution to cool slowly to form pure crystals, and then isolating the crystals by filtration. Washing the isolated crystals with a small amount of cold, fresh solvent can further remove impurities.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Methyl-4-pyridinecarboxylic Acid
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Reactor Setup: Charge a suitable high-pressure reactor with 4-methyl-4-pyridinecarboxylic acid and a solvent (e.g., methanol or water).
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Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
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Catalyst Addition: Under the inert atmosphere, add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C).
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Hydrogenation: Seal the reactor and pressurize with hydrogen to the desired pressure (e.g., 4-5 MPa).[5] Heat the mixture to the target temperature (e.g., 90-100 °C) with efficient stirring.[5]
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Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples for analysis (e.g., HPLC).
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Work-up: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
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Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small-scale experiment, determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.
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Dissolution: In a reactor, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the product is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly and with gentle agitation. Seeding with a few crystals of the pure product can be beneficial.
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Isolation: Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield. Collect the crystals by filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 6. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
Technical Support Center: Purification of Crude 4-Methylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-Methylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can arise from unreacted starting materials, side-products from the synthesis route, and subsequent degradation. Depending on the synthetic pathway, likely impurities include:
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Unreacted Starting Materials: Such as 4-methylpyridine, if the synthesis involves its reduction and carboxylation.
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Intermediates: For instance, if the synthesis proceeds through 4-cyano-4-methylpiperidine, incomplete hydrolysis can leave this nitrile as an impurity.
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Byproducts of N-alkylation: If a protecting group is removed or an N-alkylation is performed (e.g., Eschweiler-Clarke reaction), side products can include partially methylated or demethylated species.
Q2: My yield is very low after recrystallization. What can I do?
Low recovery during recrystallization is a common issue. Consider the following:
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Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Inappropriate Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. For zwitterionic compounds like this, polar protic solvents or their mixtures with water are often effective.
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Precipitation vs. Crystallization: Rapid cooling can lead to precipitation of amorphous solid, which may trap impurities. Allow the solution to cool slowly to encourage the formation of pure crystals.
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pH Adjustment: As an amino acid, the solubility of this compound is highly dependent on pH. Adjusting the pH to the isoelectric point before crystallization can significantly decrease its solubility in the mother liquor and improve yield.
Q3: I'm seeing an oil form during my attempt at recrystallization. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. To address this:
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Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains fully dissolved until a lower temperature is reached.
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Change Solvent System: The current solvent may not be ideal. Try a more polar solvent or a mixture of solvents. For example, dissolving the oil in a good solvent like ethanol and then slowly adding a poor solvent like water at an elevated temperature can induce crystallization.
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Slower Cooling: Allow the solution to cool more gradually to give the molecules time to arrange into a crystal lattice. Seeding with a small crystal of the pure compound can also help initiate crystallization.
Q4: After purification, my product is still showing impurities by NMR/LC-MS. What are my options?
If standard recrystallization is insufficient, consider these alternative or additional purification techniques:
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Aqueous Wash/Liquid-Liquid Extraction: Before recrystallization, dissolve the crude product in a suitable organic solvent and wash with water at different pH values. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., dilute NaHCO3) can remove acidic impurities.
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Ion-Exchange Chromatography: This technique is highly effective for purifying amino acids.[1][2][3] By using a cation-exchange resin, the zwitterionic product can be bound to the column while neutral or anionic impurities are washed away. The product can then be eluted by changing the pH or ionic strength of the buffer.[2][4]
-
Column Chromatography on Silica Gel: This can be challenging for polar, basic compounds due to strong interactions with the acidic silica, leading to peak tailing. If this method is necessary, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to improve peak shape.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Purity After Recrystallization | Co-precipitation of impurities with similar solubility. | - Perform a second recrystallization with a different solvent system (e.g., isopropanol, ethanol/water).- Utilize an aqueous wash/liquid-liquid extraction prior to recrystallization to remove acidic or basic impurities.- For persistent impurities, consider ion-exchange chromatography.[1][2][3] |
| Product is a Persistent Oil or Gum | The compound has a low melting point or is impure, preventing crystallization. | - Attempt trituration with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification.- Try dissolving the oil in a minimal amount of a good solvent (e.g., methanol) and precipitate by adding a poor solvent (e.g., diethyl ether).- If impurities are the cause, an initial purification by column chromatography may be necessary. |
| Discoloration of Final Product | Presence of colored impurities, often from starting materials or side reactions. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization.- Ensure all reagents and solvents used are of high purity. |
| Broad Peaks or Tailing in HPLC/Column Chromatography (Silica Gel) | Strong interaction of the basic piperidine nitrogen with the acidic silanol groups of the silica. | - Add a basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or a small amount of ammonia in methanol).- Use a less acidic stationary phase, such as alumina or a deactivated silica gel.- Consider reverse-phase HPLC with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
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Dissolution: In a flask, add the crude this compound. Heat a sufficient volume of ethanol in a separate beaker. Add the minimum amount of hot ethanol to the crude product with stirring until it is fully dissolved.
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Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
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Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for a few hours.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Cation-Exchange Chromatography
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Resin Preparation: Swell a strongly acidic cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column. Wash the resin thoroughly with deionized water, followed by an acid (e.g., 1M HCl), and then again with deionized water until the eluent is neutral. Finally, convert the resin to the desired form (e.g., ammonium form by washing with aqueous ammonia) and wash with deionized water until the eluent is neutral.[5]
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Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and adjust the pH to be slightly acidic (e.g., pH 4-5) to ensure the amino group is protonated. Apply the sample solution to the top of the prepared column.
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Washing: Elute the column with deionized water to wash away any unbound neutral or anionic impurities.
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Elution of Product: Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 0.5-2 M). The ammonia will deprotonate the bound product, releasing it from the resin.
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Isolation: Collect the fractions containing the product (which can be identified by TLC or another analytical method). Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield the purified zwitterionic product.[5]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying this compound.
References
preventing racemization during reactions with 4-Methylpiperidine-4-carboxylic acid
Topic: Preventing Racemization During Amide Coupling Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during reactions involving 4-Methylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a cyclic, Cα,Cα-disubstituted (or quaternary) amino acid analogue. Its chirality arises from the quaternary carbon at the C4 position. In drug development, the specific three-dimensional arrangement (stereochemistry) of a molecule is critical, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities, potencies, and safety profiles. Maintaining the desired stereoisomer is essential for the therapeutic efficacy of the final compound.
Q2: What is racemization and why is it a concern for this specific molecule?
Racemization is the conversion of a chirally pure substance into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity.[1] For this compound, the primary concern is racemization during amide bond formation (coupling reactions). If racemization occurs, the resulting product will be a mixture of diastereomers, which can be difficult to separate and can compromise the biological activity of the intended molecule.[2][3]
Q3: What is the primary mechanism of racemization for this compound?
Unlike typical amino acids, this compound lacks a hydrogen atom on its chiral alpha-carbon (the C4 position). This structure prevents racemization via the common "direct enolization" pathway. The most prevalent mechanism for racemization in this class of compounds is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][4] This occurs when the carboxylic acid is activated for coupling, allowing for the loss of stereochemical integrity.[1][5]
Q4: Which reaction steps are most susceptible to racemization?
Racemization almost exclusively occurs during the carboxyl group activation and subsequent amide bond formation (coupling) step.[3][6] The choice of coupling reagents, additives, base, and reaction temperature directly influences the rate of oxazolone formation and, consequently, the risk of racemization.[4]
Q5: How do I choose the right coupling reagent to minimize racemization?
The choice of coupling reagent is critical.[7]
-
Carbodiimides (e.g., DCC, DIC): These are effective but can cause significant racemization when used alone because they form a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone.[2] They must be used with racemization-suppressing additives.
-
Phosphonium/Aminium/Uronium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient and generally lead to lower levels of racemization because they incorporate additives like HOAt or HOBt in their mechanism of action.[1][2] COMU, which incorporates an Oxyma-based moiety, is noted for its high efficiency and low tendency for racemization.[1]
-
Specialty Reagents: For sterically hindered couplings, reagents like TOTT or those that generate amino acid fluorides in situ (e.g., TFFH) can be effective while keeping racemization low.[8]
Q6: What is the role of additives like HOBt, HOAt, and Oxyma?
Additives are nucleophiles that react with the activated carboxylic acid intermediate (e.g., the O-acylisourea formed by carbodiimides). This reaction forms a more stable active ester that is less prone to cyclizing into the problematic oxazolone intermediate.[1] HOAt and OxymaPure are generally considered more effective at suppressing racemization than the traditional HOBt.[1]
Q7: How can I detect and quantify racemization in my product?
The most reliable method for detecting and quantifying the extent of racemization is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the different stereoisomers, allowing for their precise quantification.[9][10] For piperidine-based compounds that lack a strong UV chromophore, pre-column derivatization with a fluorescent tag (like Dansyl Chloride) may be necessary to achieve high sensitivity.[9]
Troubleshooting Guide: High Racemization Detected
If you have detected significant levels of the undesired stereoisomer in your product, follow this troubleshooting workflow.
Data Presentation: Impact of Conditions on Racemization
The following table summarizes how different reaction parameters can influence the extent of racemization during amide coupling.
| Parameter | Condition | Racemization Risk | Rationale |
| Coupling Reagent | Carbodiimide (e.g., DIC) alone | High | Forms highly reactive intermediate prone to oxazolone formation.[2] |
| Carbodiimide + HOBt/HOAt/Oxyma | Medium-Low | Additive intercepts reactive intermediate, suppressing oxazolone pathway.[1] | |
| Uronium/Phosphonium (e.g., HATU) | Low | Forms active esters in situ with low tendency for racemization.[1] | |
| Base | Strong, less hindered (e.g., DIPEA) | High | Strong bases can promote the formation of the oxazolone intermediate.[4][11] |
| Weaker, hindered (e.g., NMM, Collidine) | Low | Weaker basicity and steric bulk reduce the rate of side reactions.[4][11] | |
| Temperature | Elevated (e.g., > 25 °C) | High | Increases the rate of all reactions, including oxazolone formation.[4] |
| Low (e.g., 0 °C) | Low | Reduces the rate of the racemization side reaction. | |
| Solvent | Polar aprotic (e.g., DMF) | Medium | Standard, but less polar solvents may be advantageous in some cases. |
Experimental Protocols
Protocol: Low-Racemization Amide Coupling
This protocol provides a general methodology for coupling N-protected this compound with a primary or secondary amine, designed to minimize racemization.
Materials:
-
N-protected this compound (1.0 eq)
-
Amine coupling partner (1.0 - 1.1 eq)
-
Coupling Reagent: HATU (1.05 eq)
-
Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.0 eq)
-
Anhydrous Solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq) and HATU (1.05 eq) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add the base (NMM or Collidine, 2.0 eq) to the cooled mixture.
-
Pre-activation: Stir the mixture at 0 °C for 2-5 minutes. Do not exceed 5 minutes to minimize potential side reactions.
-
Coupling: Add the amine coupling partner (1.0 - 1.1 eq), either neat or dissolved in a small amount of anhydrous solvent, to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or water) and proceed with a standard extraction and purification protocol.
-
Analysis: Analyze the purified product for stereochemical purity using a validated chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing Reactions with 4-Methylpiperidine-4-carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent conditions and troubleshooting reactions involving 4-Methylpiperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How does pH affect the solubility of this compound?
A2: As a zwitterionic compound possessing both a basic piperidine nitrogen and an acidic carboxylic acid group, the solubility of this compound is highly dependent on pH.[3] In acidic solutions, the piperidine nitrogen is protonated, forming a cationic species which is generally more soluble in aqueous media. In basic solutions, the carboxylic acid is deprotonated, forming an anionic species that is also typically soluble in water. At its isoelectric point, the compound exists as a neutral zwitterion, which may exhibit lower solubility.
Q3: What are the most common solvents used for reactions with this compound and its derivatives?
A3: Common solvents for reactions involving piperidine-4-carboxylic acid derivatives include polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), especially for amide coupling reactions.[4] Alcohols such as methanol and ethanol are often used for esterification reactions.[3][5] Acetonitrile is another solvent that has been used in reactions with related compounds. The choice of solvent will depend on the specific reaction, the other reagents involved, and the desired reaction temperature.
Troubleshooting Guides
Low Reaction Yield
Issue: My reaction involving this compound is resulting in a low yield.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Ensure all reactants are fully dissolved in the chosen solvent. Consider using a co-solvent system. For amide couplings, DMF is often a good choice for dissolving polar starting materials.[4] - If solubility in organic solvents is an issue, consider converting the carboxylic acid to its salt form to improve solubility in polar solvents. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - Increase the reaction time or temperature, but be mindful of potential side reactions or degradation. |
| Side Reactions | - For amide couplings, the formation of an N-acylurea byproduct can occur when using carbodiimide coupling agents.[4] - Ensure anhydrous conditions, as water can hydrolyze activated intermediates.[4] |
| Steric Hindrance | - The methyl group at the 4-position can introduce steric hindrance. Consider using a more powerful coupling reagent for amide bond formation, such as HATU. |
Amide Coupling Issues
Issue: I am having trouble with an amide coupling reaction with this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Carboxylic Acid | - The carboxylic acid needs to be activated to react with the amine. Use a suitable coupling reagent such as EDC, DCC, or HATU, often in combination with an additive like HOBt or DMAP.[6] - Pre-activate the carboxylic acid with the coupling agent for a short period before adding the amine. |
| Poor Nucleophilicity of the Amine | - For weakly nucleophilic amines (e.g., anilines), a more reactive activated species may be required. Using HATU can be beneficial in these cases. - Increasing the reaction temperature may be necessary, but monitor for side reactions. |
| Incorrect Base | - A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. |
| Presence of Water | - Use anhydrous solvents and reagents. Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate.[4] |
Data Presentation
Table 1: Qualitative Solubility of 4-Piperidinecarboxylic Acid and its Derivatives
| Compound | Water | Methanol | Ethanol | DMF | DCM |
| Piperidine-4-carboxylic acid | Soluble[1] | Slightly Soluble[1] | Insoluble[1] | Likely Soluble | Likely Sparingly Soluble |
| Methyl piperidine-4-carboxylate | Slightly Soluble[2] | Soluble | Soluble | Soluble | Soluble |
| 1-Boc-4-methylpiperidine-4-carboxylic acid | Sparingly Soluble | Soluble | Soluble | Soluble | Soluble |
| This compound (Predicted) | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Sparingly Soluble |
Note: The solubility of this compound is predicted based on the properties of similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary amine using EDC and HOBt.
Materials:
-
This compound
-
Primary amine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add the primary amine hydrochloride (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Fischer Esterification
This protocol outlines a method for the esterification of this compound using methanol.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend this compound (1.0 eq) in methanol (used in excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Amide Coupling Workflow.
Caption: Troubleshooting Low Yield.
References
- 1. chembk.com [chembk.com]
- 2. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges with 4-Methylpiperidine-4-carboxylic Acid
Welcome to the technical support center for 4-Methylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a primary focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: this compound is a zwitterionic compound, meaning it contains both a basic amino group (the piperidine nitrogen) and an acidic carboxylic acid group.[1] At or near its isoelectric point (the pH at which the net charge is zero), the molecule has both a positive and a negative charge, leading to strong intermolecular electrostatic interactions. This results in a high crystal lattice energy, making it behave more like a salt, which is often poorly soluble in non-polar or moderately polar organic solvents like dichloromethane (DCM) or diethyl ether. Its solubility is generally better in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF.[2][3]
Q2: How can I improve the solubility of this compound for a reaction?
A2: There are several strategies to improve the solubility of this compound:
-
pH Adjustment: Since it is a zwitterion, altering the pH of the reaction medium can significantly increase solubility. In acidic conditions, the carboxylic acid is protonated, leading to a positively charged species. In basic conditions, the piperidine nitrogen is deprotonated, resulting in a negatively charged species. Both of these charged forms are generally more soluble than the neutral zwitterion.[3]
-
Co-solvents: Using a mixture of solvents can be effective. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are good starting points, often in combination with other organic solvents.[4]
-
Use of Salt Forms: Employing a salt form of the compound, such as this compound hydrochloride, can enhance solubility in polar solvents.[2]
-
Protection of Functional Groups: Protecting either the amino group (e.g., with a Boc group) or the carboxylic acid group (e.g., as a methyl or ethyl ester) can break the zwitterionic nature of the molecule, making it significantly more soluble in a wider range of organic solvents.[5]
Q3: I am performing an amide coupling reaction. What is the best solvent to use for this compound?
A3: For amide coupling reactions, polar aprotic solvents are generally recommended. DMF and DMSO are common choices as they can effectively solvate the zwitterionic starting material.[6] It is often beneficial to prepare a stock solution of the acid in a minimal amount of DMF or DMSO and then add it to the reaction mixture. If the other coupling partner is not soluble in these solvents, a solvent mixture might be necessary.
Q4: My esterification reaction is not proceeding well, and I suspect solubility is the issue. What can I do?
A4: Similar to amide coupling, solubility is a key challenge in esterification. Consider the following:
-
Solvent Choice: A polar aprotic solvent like DMF or the use of an excess of the alcohol reactant as a co-solvent (if it is a liquid) can be effective.
-
Protecting Group Strategy: The most reliable method to circumvent solubility issues is to use an N-protected version of the acid, such as N-Boc-4-methylpiperidine-4-carboxylic acid.[5] This derivative is not zwitterionic and is readily soluble in common organic solvents like DCM and THF, which are frequently used for esterification reactions with coupling agents like DCC or EDC.[7]
-
Acid-Catalyzed Esterification: For simple alcohols like methanol or ethanol, performing the reaction under acidic conditions (e.g., with HCl or H2SO4) can both catalyze the reaction and improve the solubility of the starting material by protonating the piperidine nitrogen.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in the reaction solvent (e.g., DCM, THF, Acetonitrile). | Zwitterionic nature of the compound leads to poor solubility in moderately polar aprotic solvents. | 1. Switch to a more polar aprotic solvent such as DMF or DMSO.[4] 2. Use a co-solvent system (e.g., DCM with a small amount of DMF). 3. Consider converting the acid to its hydrochloride salt to improve solubility in some polar systems. 4. If the reaction chemistry allows, protect the piperidine nitrogen (e.g., with a Boc group) to eliminate the zwitterionic character.[5] |
| Reaction is heterogeneous and proceeds very slowly or not at all. | Poor solubility of the starting material limits its availability for the reaction. | 1. Gently heat the reaction mixture if the reagents and products are thermally stable. 2. Use sonication to aid dissolution and increase the surface area of the solid.[2] 3. Employ a phase-transfer catalyst if applicable to the reaction type. |
| Upon addition of a base (e.g., triethylamine, DIPEA), the starting material precipitates. | The base may be deprotonating the carboxylic acid, but the resulting carboxylate salt may still have poor solubility in the chosen organic solvent. | 1. Use a more polar solvent like DMF that can better solvate the salt. 2. Add the base slowly and at a low temperature to control the precipitation. 3. Consider using a more soluble organic base. |
| Product is difficult to isolate from the polar solvent (DMF/DMSO). | High boiling points of DMF and DMSO make them difficult to remove under vacuum. | 1. Perform an aqueous workup. If the product is organic-soluble, it can be extracted into a solvent like ethyl acetate. The DMF/DMSO will preferentially partition into the aqueous layer. 2. Precipitate the product by adding an anti-solvent (a solvent in which the product is insoluble). 3. Use chromatography for purification, loading the crude reaction mixture directly onto the column if possible. |
Data Presentation
Table 1: Recommended Solvents for this compound and its Derivatives
| Compound Form | Recommended Solvents for Good Solubility | Solvents to Avoid (Poor Solubility) |
| Zwitterionic (Free Acid) | Water, Methanol, Ethanol, DMSO, DMF[2][3] | Hexanes, Toluene, Dichloromethane (DCM), Diethyl Ether |
| Hydrochloride Salt | Water, Methanol, Ethanol[2] | Non-polar organic solvents |
| N-Boc Protected | Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, Ethyl Acetate, Acetonitrile, DMF, DMSO[4][5] | Water (without co-solvent) |
| Methyl/Ethyl Ester | Most common organic solvents | Water (sparingly soluble) |
Experimental Protocols
Protocol 1: Amide Coupling via N-Boc Protected Intermediate
This protocol is recommended to avoid the solubility issues of the zwitterionic free acid.
-
N-Boc Protection of this compound:
-
Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1).
-
Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) dissolved in a minimal amount of dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a cold aqueous solution of HCl (1M) to pH ~3.
-
Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-methylpiperidine-4-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve N-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as HOBt (1-Hydroxybenzotriazole, 1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) portion-wise.
-
Add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.5 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3, brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Boc Deprotection (if required):
-
Dissolve the N-Boc protected amide in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The final amide is often obtained as its corresponding salt.
-
Protocol 2: Esterification using an Acid Catalyst (for simple alcohols)
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).
-
Cool the suspension to 0 °C.
-
Slowly bubble dry HCl gas through the mixture or add a catalyst like thionyl chloride (SOCl2, 1.5 eq) dropwise.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
Visualizations
Caption: Workflow for Amide Coupling using N-Boc Protection Strategy.
Caption: Strategies to Address Poor Solubility of the Target Compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for the Hydrogenation of 4-Methylpyridine to 4-Methylpiperidine
Welcome to the Technical Support Center for the catalytic hydrogenation of 4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of 4-methylpyridine?
A1: A range of heterogeneous catalysts are effective for the hydrogenation of 4-methylpyridine to 4-methylpiperidine. Noble metal catalysts are widely used and include rhodium, ruthenium, platinum, and palladium, typically on a carbon support (e.g., Rh/C, Ru/C, Pt/C, Pd/C).[1][2][3] Platinum oxides like PtO₂ (Adams' catalyst) are also commonly employed.[3] Non-noble metal catalysts, such as nickel-based catalysts, can be a cost-effective alternative, though they may require more forcing reaction conditions.[3]
Q2: What are typical reaction conditions for the hydrogenation of 4-methylpyridine?
A2: Reaction conditions can vary significantly based on the chosen catalyst. Generally, the reaction is performed under a hydrogen atmosphere at pressures ranging from atmospheric to high pressure (up to 80 bar or higher).[4][5] Temperatures can range from room temperature to 80°C or more.[4][5] Protic solvents like ethanol or acetic acid are often used, and the addition of an acid can enhance the reaction rate by protonating the pyridine nitrogen, which reduces catalyst poisoning.[4]
Q3: I am observing incomplete conversion and the formation of intermediates. What could be the cause?
A3: Incomplete conversion to 4-methylpiperidine, with the presence of partially hydrogenated intermediates like 4-methyl-1,2,3,6-tetrahydropyridine, is a common issue.[4][6] This can be due to several factors:
-
Insufficient reaction time or mild conditions: The hydrogenation of the pyridine ring is a stepwise process, and insufficient time, temperature, or hydrogen pressure may not be enough to drive the reaction to completion.[4][7]
-
Catalyst deactivation: The catalyst may have lost activity during the reaction.[4]
-
Inadequate catalyst loading: The amount of catalyst may be insufficient for the scale of your reaction.[4]
To address this, consider increasing the reaction time, temperature, and/or hydrogen pressure. Increasing the catalyst loading can also be effective.[4]
Q4: My reaction is very slow or has stalled. What are the potential reasons?
A4: A slow or stalled reaction can be attributed to several factors:
-
Catalyst poisoning: The nitrogen atom in both the starting material (4-methylpyridine) and the product (4-methylpiperidine) can act as a poison to the catalyst by strongly coordinating to the metal surface.[3][8] This is a very common issue in pyridine hydrogenation.
-
Poor quality or deactivated catalyst: The catalyst may be old, have been improperly stored, or may have been deactivated by impurities in the starting materials or solvent.[6]
-
Insufficient hydrogen pressure: For challenging hydrogenations, higher pressures are often necessary to achieve a reasonable reaction rate.[5]
Q5: Are there any common side reactions to be aware of?
A5: Besides incomplete hydrogenation, other side reactions can occur:
-
Ring opening: Under certain conditions and with specific catalysts, the piperidine ring can undergo cleavage.[4]
-
Hydrogenolysis of other functional groups: If your 4-methylpyridine substrate contains other sensitive functional groups (e.g., halogens, benzyl groups), these may be removed under the hydrogenation conditions.[8] Careful catalyst and condition selection is crucial to ensure chemoselectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion to 4-Methylpiperidine
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen of the pyridine ring can strongly adsorb to the catalyst surface, inhibiting the reaction.[3][8] Solution: Use of acidic additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability.[4] |
| Inactive Catalyst | The catalyst may be old, improperly handled, or of poor quality. Solution: Use a fresh batch of catalyst. Ensure proper storage and handling under an inert atmosphere. |
| Insufficient Hydrogen Pressure | The pressure of hydrogen may be too low to effect the reduction of the aromatic ring.[5] Solution: Increase the hydrogen pressure. For laboratory scale, a high-pressure autoclave may be necessary.[5] |
| Low Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature. |
| Impure Starting Materials or Solvents | Impurities, particularly sulfur-containing compounds, can poison the catalyst. Solution: Use high-purity 4-methylpyridine and solvents. Degas the solvent prior to use. |
Issue 2: Formation of Byproducts (e.g., Partially Hydrogenated Intermediates)
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | The reaction has not been allowed to proceed to completion. Solution: Increase the reaction time. Monitor the reaction progress by GC or TLC to determine the optimal reaction time. |
| Mild Reaction Conditions | The temperature or pressure may not be sufficient to fully reduce the pyridine ring. Solution: Increase the hydrogen pressure and/or the reaction temperature.[4] |
| Catalyst Deactivation | The catalyst may have lost its activity over the course of the reaction. Solution: Increase the catalyst loading or consider a more robust catalyst.[4] |
Data Presentation
The following table summarizes quantitative data for the hydrogenation of 4-methylpyridine and related pyridine derivatives to their corresponding piperidines.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Time (h) | Solvent | Yield (%) | Selectivity (%) | Reference |
| Ru-Pd/AC | 4-Methylpyridine | 100 | 80 | - | Water | ~100 | ~100 | [1] |
| PtO₂ | 3-Methylpyridine | RT | 70 | 4-6 | Acetic Acid | High | High | [1] |
| Rh₂O₃ | 4-Methylpyridine derivative | 40 | 5 | 4 | TFE | 41 | - | [2] |
| Pd/C | 4-Pyridinecarbonitrile | 30 | 6 | 5.5 | Dichloromethane/Water | 95 | 94 (to piperidylmethyl-amine) | [9] |
Note: Data for some entries are for structurally similar substrates and provide insight into effective reaction conditions.
Experimental Protocols
Protocol 1: Hydrogenation using a Ruthenium-Palladium Bimetallic Catalyst on Activated Carbon (Ru-Pd/AC)
This protocol is based on a highly effective system for the hydrogenation of methylpyridines.[1]
Materials:
-
4-Methylpyridine
-
Ru-Pd/AC catalyst
-
Water (solvent)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 4-methylpyridine and water.
-
Carefully add the Ru-Pd/AC catalyst to the solution.
-
Seal the autoclave and purge several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the autoclave with hydrogen gas to 80 bar.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain these conditions and monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The aqueous solution can then be worked up to isolate the 4-methylpiperidine.
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst
This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[1]
Materials:
-
4-Methylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (solvent)
-
High-pressure autoclave
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-methylpyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, carefully vent the excess hydrogen from the vessel.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and filter through a pad of Celite to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-methylpiperidine. Further purification can be achieved by distillation or column chromatography.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the hydrogenation of 4-methylpyridine.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Methylenepiperidine via Wittig Reaction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-methylenepiperidine and its derivatives using the Wittig reaction. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of synthesizing 4-methylenepiperidine using the Wittig reaction?
The Wittig reaction is a widely used method for converting ketones into alkenes.[1][2][3] In this specific synthesis, an N-protected piperidin-4-one is reacted with a phosphorus ylide (specifically, methylenetriphenylphosphorane) to form the exocyclic double bond, yielding an N-protected 4-methylenepiperidine. The ylide is typically generated in situ by treating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base.[1] The protecting group can then be removed if the parent 4-methylenepiperidine is desired.
Q2: Which N-protecting group is best for the piperidin-4-one starting material?
Several N-protecting groups are used, and the choice can depend on the overall synthetic strategy, cost, and ease of removal. Common examples include:
-
N-Boc (tert-butoxycarbonyl): Often used due to its stability and straightforward removal under acidic conditions. However, the starting material, N-Boc-4-piperidone, can be expensive.[4][5]
-
N-Benzyl: A robust protecting group that can be removed by hydrogenolysis. The Wittig reaction on 1-benzylpiperidine-4-one is a common route.[4][5]
-
N-Acyl (e.g., ethyl chloroformate): Acyl groups can also be employed, offering different deprotection strategies.[4]
Q3: What are the most common phosphonium salts and bases for this reaction?
The most common phosphonium salt for introducing the methylene group is methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻).[4][5] The choice of base is critical for deprotonating the phosphonium salt to form the reactive ylide. Strong bases are required.[6][7] Commonly used bases include:
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base frequently used for this transformation.[1][4]
-
n-Butyllithium (n-BuLi): A very strong base that is effective but can be hazardous and is not ideal for large-scale industrial production.[6][8]
-
Sodium amide (NaNH₂): Another strong base capable of generating the ylide.[1][6]
Q4: How can the main byproduct, triphenylphosphine oxide (TPPO), be removed?
Triphenylphosphine oxide (TPPO) is the inevitable byproduct of the Wittig reaction, and its removal can be challenging due to its polarity and solubility.[9] Common purification strategies include:
-
Crystallization/Recrystallization: The desired 4-methylenepiperidine derivative can often be crystallized from a suitable solvent system, leaving the more soluble TPPO in the mother liquor.[10]
-
Column Chromatography: While effective, this method is often avoided in large-scale synthesis due to cost and time.[8][11]
-
Extraction: Acid-base extraction can be used to separate the basic piperidine product from the neutral TPPO.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or diethyl ether while the product remains in solution.
Experimental Protocols
Example Protocol: Synthesis of N-Boc-4-methylenepiperidine
This protocol is adapted from established procedures for the Wittig olefination of N-protected piperidones.[4][5]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
N-Boc-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the resulting suspension to 0-10 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.5 equivalents) in portions, ensuring the internal temperature remains below 20 °C.
-
Stir the resulting bright yellow mixture at this temperature for 1 hour to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide suspension at 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC/LCMS analysis indicates complete consumption of the starting ketone.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by flash chromatography or recrystallization to remove triphenylphosphine oxide.
-
Data Presentation
The choice of reaction conditions can significantly impact the yield. The following table summarizes various reported conditions for the synthesis of N-protected 4-methylenepiperidine derivatives.
| N-Protecting Group | Ketone | Phosphonium Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Carboxylate | N-carbethoxy-4-piperidone | Ph₃P⁺CH₃ Br⁻ | t-BuOK | THF | 10-30 | 1-2 | Not specified | [4] |
| Methyl | N-methyl-4-piperidone | Ph₃P⁺CH₃ Br⁻ | t-BuOK | Toluene | 10-20 | 1 | Not specified | [4] |
| Boc | N-Boc-4-piperidone | Ph₃P⁺CH₃ Br⁻ | - | - | - | - | High | [4][5] |
| Benzyl | N-benzyl-4-piperidone | Ph₃P⁺CH₃ Br⁻ | - | - | - | - | Moderate-High | [4][5] |
Troubleshooting Guide
Problem: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inefficient Ylide Formation | Check Base Quality: Potassium tert-butoxide is hygroscopic and can lose activity. Use a fresh bottle or a freshly sublimed reagent.[12] Insufficient Base: Ensure at least one full equivalent of base is used relative to the phosphonium salt. Phosphonium Salt Integrity: Verify the purity and dryness of the methyltriphenylphosphonium bromide. |
| Unreactive Ketone | Steric Hindrance: N-protected 4-piperidones are somewhat sterically hindered ketones. The reaction may be slow.[1][3][7] Increase Reaction Time/Temperature: Allow the reaction to stir longer at room temperature or gently heat to 40-50 °C. Monitor by TLC to avoid decomposition.[13] |
| Ylide Decomposition | Moisture/Air Sensitivity: The methylide is highly reactive and sensitive to air and moisture. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[14] Generate Ylide in Presence of Ketone: In some cases, adding the base to a mixture of the phosphonium salt and the ketone can improve yields by trapping the unstable ylide as it forms.[12] |
| Poor Quench/Workup | Product Volatility: The deprotected 4-methylenepiperidine is volatile. If deprotection occurs, the product can be lost during solvent removal. A salt formation step (e.g., with HCl) is often used to yield a non-volatile solid.[5] |
Problem: Reaction stalls; starting material remains.
| Possible Cause | Suggested Solution |
| Insufficient Reagents | Check Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of both the phosphonium salt and the base to drive the reaction to completion.[4] |
| Low Temperature | Increase Temperature: As mentioned above, gently warming the reaction can increase the rate, especially for less reactive ketones.[13] |
| Reversible Reaction | While the final step is irreversible (formation of TPPO), intermediates can be in equilibrium. Ensure sufficient time and optimal conditions for the reaction to proceed forward. |
Problem: Product is contaminated with triphenylphosphine oxide (TPPO).
| Possible Cause | Suggested Solution |
| Co-elution in Chromatography | Optimize Chromatography: Use a less polar solvent system (e.g., Hexanes/Ethyl Acetate) to increase the separation between the less polar alkene product and the more polar TPPO. |
| Co-crystallization | Choose a Different Recrystallization Solvent: Test various solvents. A solvent that dissolves TPPO well but has low solubility for your product at cold temperatures is ideal.[10] |
| Ineffective Extraction | Acid/Base Extraction: Convert the piperidine product to its hydrochloride salt by washing the organic layer with dilute HCl. The salt will move to the aqueous phase, leaving the neutral TPPO in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. |
Visualized Workflows and Mechanisms
Caption: General mechanism of the Wittig reaction for the synthesis of 4-methylenepiperidine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. atc.io [atc.io]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. WO1997011939A1 - Process for the preparation of 4-methylenepiperidines - Google Patents [patents.google.com]
- 14. adichemistry.com [adichemistry.com]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectra of 4-Methylpiperidine-4-carboxylic Acid and Related Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of 4-Methylpiperidine-4-carboxylic acid and its analogues. This document offers a detailed examination of chemical shifts and structural assignments, supported by experimental data, to aid in the characterization and development of piperidine-based compounds.
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and bioactive molecules. Understanding the substitution patterns on this ring is crucial for structure-activity relationship (SAR) studies. ¹H NMR spectroscopy is a powerful tool for elucidating these structural details. This guide focuses on the ¹H NMR spectrum of this compound and compares it with the spectra of its parent compound, piperidine-4-carboxylic acid, and the N-protected analogue, 1-Boc-4-methylpiperidine-4-carboxylic acid.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its comparators. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent peak. The multiplicity, integration, and coupling constants (J) are also provided where available.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| This compound | CH₃ | ~1.2-1.3 (est.) | s | 3H | - |
| H2, H6 | ~3.0-3.2 (est.) | m | 4H | - | |
| H3, H5 | ~1.8-2.0 (est.) | m | 4H | - | |
| NH | Broad s (est.) | Broad s | 1H | - | |
| COOH | Broad s (est.) | Broad s | 1H | - | |
| Piperidine-4-carboxylic acid | H4 | ~2.4-2.6 | m | 1H | - |
| H2, H6 | ~3.0-3.2 | m | 4H | - | |
| H3, H5 | ~1.8-2.0 | m | 4H | - | |
| NH | Broad s | Broad s | 1H | - | |
| COOH | Broad s | Broad s | 1H | - | |
| 1-Boc-4-methylpiperidine-4-carboxylic acid | CH₃ | ~1.2 | s | 3H | - |
| H2, H6 | ~3.8-4.0 | m | 4H | - | |
| H3, H5 | ~1.5-1.7 | m | 4H | - | |
| t-butyl | ~1.4 | s | 9H | - | |
| COOH | Broad s | Broad s | 1H | - |
Estimated chemical shifts for this compound are based on the analysis of structurally related compounds.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general procedure for acquiring ¹H NMR spectra of piperidine carboxylic acid derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the analyte and the desired exchange of labile protons (e.g., NH and COOH).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a residual solvent peak, for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data presented in this guide were referenced from spectra obtained on spectrometers operating at frequencies ranging from 300 to 700 MHz.
-
Before data acquisition, the magnetic field is shimmed to optimize its homogeneity.
-
Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
3. Data Acquisition and Processing:
-
Acquire the free induction decay (FID) signal over a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the FID using a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of a substituted piperidine derivative.
Caption: Workflow for ¹H NMR spectral analysis.
Discussion and Comparison
This compound: The ¹H NMR spectrum of this compound is predicted to show a singlet for the methyl group around 1.2-1.3 ppm. The piperidine ring protons at the 2, 6 and 3, 5 positions are expected to appear as multiplets in the regions of 3.0-3.2 ppm and 1.8-2.0 ppm, respectively. The NH and COOH protons will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
Piperidine-4-carboxylic acid: The spectrum of the parent compound lacks the methyl singlet. The proton at the 4-position (H4) gives rise to a multiplet, typically observed between 2.4 and 2.6 ppm. The signals for the other ring protons are in similar regions to those of the 4-methyl derivative.
1-Boc-4-methylpiperidine-4-carboxylic acid: The introduction of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the chemical shifts of the adjacent protons (H2 and H6). These protons are deshielded and shift downfield to approximately 3.8-4.0 ppm. A prominent singlet corresponding to the nine equivalent protons of the t-butyl group appears around 1.4 ppm. The methyl group at the 4-position remains as a singlet at a similar chemical shift to the unprotected compound.
This comparative guide provides valuable insights into the effects of substitution on the ¹H NMR spectra of piperidine-4-carboxylic acid derivatives. The presented data and experimental protocols serve as a useful resource for researchers in the fields of medicinal chemistry and drug discovery for the structural characterization of novel compounds.
A Comparative Guide to the Analytical Techniques for 4-Methylpiperidine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of various analytical techniques for the characterization and quantification of 4-Methylpiperidine-4-carboxylic acid, a substituted cyclic amino acid derivative. We will delve into the methodologies of mass spectrometry (GC-MS and LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV), presenting their principles, experimental protocols, and a comparative analysis of their performance.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds. For a molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed, each with its own set of advantages and requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Since this compound is a polar and non-volatile amino acid, derivatization is a mandatory step to increase its volatility for GC analysis. A common approach is esterification of the carboxylic acid group, for instance, to its methyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly suited for the analysis of polar and non-volatile compounds without the need for derivatization. This technique offers high sensitivity and selectivity, making it ideal for quantitative analysis in complex matrices.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in mass spectrometry is expected to be influenced by the presence of the piperidine ring and the carboxylic acid group. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 144 would be the parent ion. Subsequent fragmentation (MS/MS) would likely involve the loss of water (H₂O) and formic acid (HCOOH), as well as characteristic cleavages of the piperidine ring.
One of the primary fragmentation routes for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion. For this compound, this could result in the opening of the ring and subsequent fragmentation.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (ESI+) | Proposed Structure |
| [M+H]⁺ | 144.102 | Protonated this compound |
| [M+H-H₂O]⁺ | 126.091 | Loss of water from the parent ion |
| [M+H-HCOOH]⁺ | 98.097 | Loss of formic acid from the parent ion |
| Fragment | 86.096 | Product of α-cleavage and subsequent rearrangement |
Alternative Analytical Techniques
While mass spectrometry provides detailed structural and quantitative information, other analytical techniques offer complementary data for a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide definitive information about the chemical environment of the hydrogen and carbon atoms in this compound, confirming the connectivity and stereochemistry of the molecule.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For quantitative analysis, HPLC-UV can be a cost-effective and robust alternative to LC-MS/MS, particularly for purity assessments and routine quality control. Since this compound lacks a strong chromophore, derivatization with a UV-active tag would be necessary to achieve sensitive detection.
Table 2: Comparison of Analytical Techniques
| Technique | Sample Preparation | Information Obtained | Sensitivity | Throughput |
| GC-MS | Derivatization required | Molecular weight, fragmentation pattern | High | Moderate |
| LC-MS/MS | Minimal (dilution) | Molecular weight, fragmentation pattern, quantification | Very High | High |
| NMR | Dissolution in deuterated solvent | Detailed molecular structure, stereochemistry | Low | Low |
| HPLC-UV | Derivatization may be needed | Quantification, purity | Moderate | High |
Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
-
Derivatization (Esterification):
-
To 1 mg of this compound, add 1 mL of 2M methanolic HCl.
-
Heat the mixture at 70°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
LC-MS/MS Analysis Protocol
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to make a 100 µg/mL stock solution.
-
Prepare working standards by serial dilution.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the parent ion (m/z 144) to specific product ions.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full structural assignment.
-
HPLC-UV Analysis Protocol (with Derivatization)
-
Derivatization (for UV detection):
-
A variety of derivatizing agents can be used, such as dansyl chloride or 2,4-dinitrofluorobenzene (DNFB), to introduce a chromophore. The specific protocol will depend on the chosen reagent.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength of the derivatized product.
-
A Comparative Analysis of the Reactivity of 4-Methylpiperidine-4-carboxylic acid and Piperidine-4-carboxylic acid
This guide provides a detailed comparison of the chemical reactivity of 4-Methylpiperidine-4-carboxylic acid and its parent compound, piperidine-4-carboxylic acid. This analysis is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize these and similar scaffolds in their synthetic endeavors.
Introduction to the Compounds
Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a derivative of the neurotransmitter GABA and has been studied for its interaction with GABA receptors.[1] Its structure features a piperidine ring with a carboxylic acid group at the 4-position. This compound is a derivative of piperidine-4-carboxylic acid, distinguished by the presence of a methyl group at the 4-position, adjacent to the carboxylic acid. This seemingly minor structural modification can have significant implications for the reactivity of the molecule, particularly concerning the two primary functional groups: the secondary amine of the piperidine ring and the carboxylic acid.
Structural and Physicochemical Properties
The key structural difference between the two molecules is the presence of a methyl group at the alpha-carbon to the carboxyl group in this compound. This methyl group introduces electronic and steric effects that influence the reactivity of both the carboxylic acid and the piperidine nitrogen.
| Property | Piperidine-4-carboxylic acid | This compound | Reference(s) |
| Molecular Formula | C6H11NO2 | C7H13NO2 | [2][3] |
| Molar Mass | 129.16 g/mol | 143.18 g/mol | [2][3] |
| Appearance | White powder | Not specified | [2] |
| Melting Point | >300°C | Not specified | [2] |
| pKa (Carboxylic Acid) | 3.73 | Estimated to be slightly higher than 3.73 | [2] |
| pKa (Protonated Amine) | 10.72 | Estimated to be slightly higher than 10.72 | [2] |
Reactivity Comparison
The reactivity of these two compounds can be compared by examining the key reactions involving their primary functional groups: the piperidine nitrogen and the carboxylic acid.
Nucleophilicity and Basicity of the Piperidine Nitrogen
The nitrogen atom in the piperidine ring of both molecules is a secondary amine and thus exhibits nucleophilic and basic properties. The key difference arises from the electronic effect of the methyl group in this compound.
-
Electronic Effects: The methyl group is an electron-donating group. Through inductive effects, it increases the electron density on the piperidine ring, which in turn is expected to slightly increase the basicity and nucleophilicity of the nitrogen atom compared to that in piperidine-4-carboxylic acid. A higher pKa for the protonated amine of this compound is therefore predicted.
-
Steric Effects: The methyl group is located at the 4-position and is unlikely to cause significant steric hindrance for reactions at the nitrogen atom (position 1). Therefore, the electronic effect is expected to be the dominant factor influencing the reactivity of the nitrogen.
Acidity and Reactivity of the Carboxylic Acid
The carboxylic acid moiety in both molecules can undergo typical reactions such as esterification and amidation.
-
Acidity (pKa): The electron-donating nature of the methyl group in this compound is expected to slightly destabilize the carboxylate anion, making the carboxylic acid slightly less acidic than that of piperidine-4-carboxylic acid. This would result in a slightly higher pKa for the carboxylic acid of the methylated compound.
-
Steric Hindrance in Esterification and Amidation: The methyl group at the 4-position is directly adjacent to the carboxylic acid group. This introduces significant steric hindrance around the carbonyl carbon, which is the site of nucleophilic attack during esterification and amidation reactions. Consequently, this compound is expected to react more slowly in these reactions compared to piperidine-4-carboxylic acid.
Caption: Structural comparison highlighting the key reactive sites.
Experimental Protocols
To empirically determine the differences in reactivity, the following experimental protocols can be employed.
Comparative Esterification via Fischer Esterification
This experiment aims to compare the rate of esterification of the carboxylic acid group in both compounds.
Materials:
-
Piperidine-4-carboxylic acid
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, place equimolar amounts (e.g., 1 mmol) of piperidine-4-carboxylic acid and this compound.
-
To each flask, add an excess of anhydrous methanol (e.g., 10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask while stirring.
-
Reflux both reaction mixtures at the same temperature (e.g., 65°C).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture.
-
Quench the aliquot with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Analyze the organic extract by TLC to visualize the consumption of the starting material and the formation of the product ester.
-
For a quantitative analysis, analyze the aliquots using GC-MS or HPLC to determine the percentage conversion of the starting material to the product over time.
-
Plot the percentage conversion versus time for both reactions to compare their rates.
Caption: Experimental workflow for comparing esterification rates.
Conclusion
References
A Comparative Guide to the Biological Activities of 4-Methyl- versus 4-Phenyl-Piperidine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two substituted piperidine-4-carboxylic acid derivatives: 4-methyl-piperidine-4-carboxylic acid and 4-phenyl-piperidine-4-carboxylic acid. While structurally similar, the substitution at the 4-position—a methyl versus a phenyl group—confers significantly different pharmacological profiles on these molecules. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in understanding their structure-activity relationships.
Introduction
Piperidine-4-carboxylic acid serves as a versatile scaffold in medicinal chemistry. Modifications at the 4-position of the piperidine ring can dramatically influence the biological targets and pharmacological effects of the resulting compounds. This guide focuses on the comparison between the 4-methyl and 4-phenyl substituted analogs, highlighting the well-established role of the latter as a precursor to potent analgesics and the comparatively sparse and divergent data available for the former.
Data Presentation
A direct quantitative comparison of the same biological activities for 4-methyl-piperidine-4-carboxylic acid and 4-phenyl-piperidine-4-carboxylic acid is challenging due to the limited publicly available data for the methyl-substituted compound in the context of common pharmacological targets. The available information points towards different areas of biological investigation for each compound.
4-Phenyl-Piperidine-4-Carboxylic Acid Derivatives: This class of compounds, most notably represented by the ethyl ester prodrug pethidine (meperidine), are well-characterized as opioid receptor agonists with significant analgesic properties. The phenyl group at the 4-position is a critical pharmacophoric element for opioid receptor interaction.
Table 1: Opioid Receptor Binding Affinities of Meperidine (a derivative of 4-Phenyl-Piperidine-4-Carboxylic Acid)
| Receptor Subtype | Kᵢ (nM) |
| Mu (µ) | 271[1] |
| Delta (δ) | >10,000 |
| Kappa (κ) | >10,000 |
Data presented for Meperidine, the ethyl ester of N-methyl-4-phenyl-piperidine-4-carboxylic acid.
4-Methyl-Piperidine-4-Carboxylic Acid Derivatives: Specific biological activity data for the parent compound, 4-methyl-piperidine-4-carboxylic acid, is scarce in the public domain. However, more complex derivatives incorporating this moiety have been investigated for other therapeutic applications. For instance, a novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, has shown potential as an antidiabetic and antioxidant agent. Organotin carboxylates derived from 4-piperidinecarboxylic acid (unsubstituted at the 4-position) have been reported to exhibit antimicrobial and hemolytic activities[2].
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 4-phenyl-piperidine-4-carboxylic acid derivatives like pethidine involves the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified signaling pathway of a mu-opioid receptor agonist.
The evaluation of such compounds typically follows a standardized workflow from in vitro characterization to in vivo efficacy testing.
Caption: General experimental workflow for evaluating opioid analgesics.
Experimental Protocols
Detailed methodologies for key experiments used to characterize opioid receptor ligands are provided below.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, kappa).
-
Radioligand (e.g., [³H]-DAMGO for mu-opioid receptor).
-
Test compound and a non-selective antagonist (e.g., naloxone) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and varying concentrations of the test compound in triplicate. For total binding, no test compound is added. For non-specific binding, a high concentration of a non-selective antagonist is added.
-
Incubation: Add the membrane preparation to each well, mix, and incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[1]
GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, varying concentrations of the test compound, and the cell membranes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[3]
Hot Plate Test for Analgesia
Objective: To assess the analgesic efficacy of a test compound in an animal model of thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice or rats).
-
Test compound and vehicle control.
-
Timer.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Baseline Measurement: Determine the baseline latency for each animal to respond to the hot plate (e.g., paw licking or jumping) set at a specific temperature (e.g., 55°C). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At various time points after administration, place each animal on the hot plate and record the latency to respond.
-
Data Analysis: Compare the response latencies of the treated group to the control group. A significant increase in latency indicates an analgesic effect. The data can be expressed as the percentage of maximal possible effect (%MPE).[4][5][6]
Conclusion
The substitution at the 4-position of the piperidine-4-carboxylic acid scaffold profoundly dictates the biological activity. The presence of a phenyl group has led to the development of a major class of opioid analgesics, exemplified by pethidine. The structure-activity relationship for these compounds at opioid receptors is well-documented. In contrast, the 4-methyl analog has not been extensively explored for similar CNS activities, with the limited available data on its derivatives pointing towards different therapeutic areas such as metabolic disorders. This guide highlights the importance of this specific structural feature and provides the foundational experimental protocols for researchers investigating compounds targeting the opioid system. Further investigation into the biological profile of 4-methyl-piperidine-4-carboxylic acid and its simple derivatives could reveal novel pharmacological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
The "Magic Methyl" Advantage: 4-Methylpiperidine-4-carboxylic Acid as a Superior Building Block in Drug Discovery
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous approved drugs. However, subtle modifications to this privileged structure can profoundly impact a molecule's pharmacological profile. The strategic addition of a methyl group at the 4-position of piperidine-4-carboxylic acid, creating 4-methylpiperidine-4-carboxylic acid, offers a compelling example of how a minor structural change can unlock significant advantages in drug design and development. This guide provides a comparative analysis of this compound against its unsubstituted counterpart and other building blocks, supported by physicochemical data and synthetic protocols.
Key Advantages at a Glance
The primary advantages of incorporating a 4-methyl group on the piperidine-4-carboxylic acid scaffold stem from well-established principles in medicinal chemistry, including the "magic methyl" effect and the Thorpe-Ingold effect. These principles translate into tangible benefits in drug candidates:
-
Enhanced Metabolic Stability: The presence of a quaternary carbon center at the 4-position sterically hinders enzymatic attack, particularly from cytochrome P450 enzymes. This "blocking" of a potential site of metabolism can significantly increase the half-life of a drug molecule, leading to improved pharmacokinetic profiles.[1][2]
-
Increased Lipophilicity: The addition of a methyl group increases the lipophilicity (logP) of the molecule. This can enhance membrane permeability and improve oral absorption, crucial parameters for drug efficacy.
-
Conformational Rigidity: The gem-dimethyl effect, a manifestation of the Thorpe-Ingold effect, restricts the conformational flexibility of the piperidine ring.[3] This pre-organization of the molecule into a more defined shape can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.[3]
-
Improved Target Engagement: The methyl group can establish favorable van der Waals interactions within a receptor's binding pocket, further enhancing binding affinity and potentially improving selectivity for the target.[3]
Physicochemical Property Comparison
The introduction of the 4-methyl group directly influences key physicochemical properties. The following table summarizes a comparison between the N-Boc protected versions of this compound and the parent piperidine-4-carboxylic acid (isonipecotic acid).
| Property | 1-Boc-4-methylpiperidine-4-carboxylic acid | Piperidine-4-carboxylic acid (Isonipecotic Acid) | Advantage of Methylation |
| Molecular Weight ( g/mol ) | 243.30 (predicted)[4][5] | 129.16[6] | Increased molecular weight |
| XLogP3 | 1.5 (predicted)[5] | -1.1 (experimental) | Significantly increased lipophilicity |
| pKa | 4.69 ± 0.20 (predicted)[7] | 3.73 / 10.72 (experimental)[6] | Modulated acidity |
| Boiling Point (°C) | 354.3 ± 35.0 (predicted)[5][7] | 266.8 (experimental) | Increased boiling point |
| Water Solubility | Not available | Soluble[6] | Likely decreased water solubility |
Impact on Biological Activity: A Case Study
While direct comparative studies on this compound itself are limited, the effect of methyl substitution on the piperidine ring has been documented for various therapeutic targets. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of the methyl groups was found to increase the potency of these compounds as opioid receptor antagonists.[8][9] Another study on sigma(1) receptor ligands showed that a 4-methyl derivative was the most potent ligand in the series, with a Ki of 0.030 nM.[10] These examples underscore the potential of the "magic methyl" effect to enhance the biological activity of piperidine-containing molecules.
Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step sequences. Below is a representative protocol for the synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid, adapted from literature procedures for similar compounds.
Representative Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid
This synthesis can be conceptualized as a multi-stage process, starting from a protected piperidone, followed by the introduction of the methyl and carboxylic acid functionalities, and finally deprotection if required.
Detailed Protocol (Illustrative Example):
A common route to α,α-disubstituted amino acids involves the Strecker synthesis from a ketone. An alternative, often higher-yielding approach, is the Bucherer-Bergs reaction to form a hydantoin, followed by hydrolysis.
-
Hydantoin Formation: To a solution of 1-Boc-4-methyl-4-piperidone in ethanol and water, add ammonium carbonate and potassium cyanide. Stir the mixture at 60 °C for 48 hours. Upon cooling, the hydantoin derivative precipitates and can be collected by filtration.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed to the amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide, in a sealed vessel at elevated temperatures (e.g., 140-160 °C) for 24-48 hours.
-
Purification: After hydrolysis, the reaction mixture is neutralized, and the product, 1-Boc-4-methylpiperidine-4-carboxylic acid, is isolated and purified, often by crystallization or chromatography.
Logical Advantages of Methylation
The decision to use this compound over its non-methylated analog can be guided by a logical workflow aimed at optimizing drug-like properties.
Conclusion
This compound represents a strategically valuable building block for medicinal chemists aiming to overcome common challenges in drug development. The introduction of a single methyl group at the 4-position can confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity through conformational restriction. While direct comparative experimental data with the unsubstituted analog is sparse, the well-documented "magic methyl" effect provides a strong rationale for its use. For researchers and drug development professionals, considering this compound as a building block can be a powerful tactic to accelerate the optimization of lead compounds and improve the likelihood of developing successful drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. piperidine-4-carboxylic acid [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Comparison of 4-Methylpiperidine-4-carboxylic Acid Analogs as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Methylpiperidine-4-carboxylic acid analogs, focusing on their structural variations and corresponding performance as opioid receptor modulators. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Core Structure and Analogs
This compound serves as a versatile scaffold in medicinal chemistry. Analogs are typically generated by substitutions at the piperidine nitrogen (N1) and modifications of the carboxylic acid group at the C4 position. These modifications significantly influence the pharmacological profile of the compounds, particularly their affinity and efficacy at opioid receptors.
Below is a diagram illustrating the core structure and key points of diversification for the analogs discussed in this guide.
Caption: General structure of this compound and sites of analog modification.
Comparative Analysis of Opioid Receptor Activity
The primary pharmacological target for many 4-piperidinecarboxylic acid derivatives is the opioid receptor family, particularly the mu (µ), delta (δ), and kappa (κ) receptors. The data presented below is from a study on a series of 4-substituted piperidines and piperazines designed as balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[1]
| Compound ID | R1 (N-Substituent) | R2 (C4-Substituent) | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Efficacy (% DAMGO) | MOR EC50 (nM) |
| 1 | H | 2,6-dimethyl-L-tyrosine | 29 ± 5 | 150 ± 30 | >10000 | dns | dns |
| 2 | Methyl | 2,6-dimethyl-L-tyrosine | 3.2 ± 0.6 | 15 ± 3 | 1200 ± 200 | dns | dns |
| 3 | Ethyl | 2,6-dimethyl-L-tyrosine | 0.29 ± 0.05 | 6.6 ± 1.2 | 350 ± 60 | dns | dns |
| 4 | Propyl | 2,6-dimethyl-L-tyrosine | 0.35 ± 0.06 | 7.8 ± 1.4 | 420 ± 70 | 25 ± 4 | 150 ± 30 |
| 5 | Propyl | 2,6-dimethyl-L-tyrosine (piperazine core) | 0.41 ± 0.07 | 8.5 ± 1.5 | 510 ± 90 | 30 ± 5 | 180 ± 30 |
dns: does not stimulate
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol is a representative method for determining the binding affinity (Ki) of test compounds for opioid receptors.[1]
Objective: To determine the binding affinities of this compound analogs for µ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligand: [³H]diprenorphine.
-
Test Compounds: this compound analogs.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel cell harvester with GF/B glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration that allows for less than 10% of the added radioligand to be bound.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]diprenorphine (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]diprenorphine, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]diprenorphine, varying concentrations of the test analog, and membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of the analogs by quantifying G-protein activation upon receptor binding.[1]
Objective: To determine the efficacy (EC50 and % maximal stimulation) of the analogs at the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO cells expressing the human µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Standard Agonist: DAMGO.
-
Test Compounds: this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Filtration and Quantification Equipment: As described for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described above.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP (final concentration 10 µM).
-
Varying concentrations of the test analog or the standard agonist (DAMGO).
-
Membrane suspension.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction and quantify radioactivity as described in the binding assay protocol.
-
Data Analysis:
-
Plot the stimulated binding (in cpm) against the logarithm of the analog concentration.
-
Use non-linear regression to determine the EC50 (the concentration of the analog that produces 50% of its maximal effect) and the Emax (the maximal stimulation produced by the analog).
-
Calculate the percent maximal stimulation relative to the standard agonist DAMGO.
-
Signaling Pathway and Experimental Workflow
Activation of the µ-opioid receptor by an agonist leads to a conformational change in the receptor, which in turn activates intracellular G-proteins. This process involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. The [³⁵S]GTPγS binding assay directly measures this initial step of G-protein activation.
Caption: Workflow of the [³⁵S]GTPγS binding assay to measure µ-opioid receptor activation.
References
Comparative Analysis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives: A Guide for Drug Development
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] Specifically, the N-substituted piperidine-4-carboxylic acid framework serves as a versatile template for developing therapeutic agents across various disease areas. The nature of the substituent on the piperidine nitrogen is a critical determinant of the molecule's biological activity, target selectivity, and pharmacokinetic properties.[3][4]
This guide provides a comparative analysis of N-substituted piperidine-4-carboxylic acid derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
General Synthesis Strategies
The synthesis of N-substituted piperidine-4-carboxylic acid derivatives typically begins with piperidine-4-carboxylic acid or its ester form. A common strategy involves the N-alkylation or N-acylation of the piperidine nitrogen, followed by modification of the carboxylic acid group, often to form amides or esters. A key intermediate is N-Boc-piperidine-4-carboxylic acid, which allows for controlled reactions at the carboxylic acid moiety before deprotection and subsequent N-substitution.[5][6]
A generalized workflow for the synthesis and evaluation of these derivatives is outlined below.
Comparative Performance in Key Therapeutic Areas
The versatility of the N-substituted piperidine-4-carboxylic acid scaffold is evident from its application in targeting a wide range of biological systems.
Enzyme Inhibition
This class of compounds has shown significant potential as inhibitors for various enzymes implicated in disease.
Carbonic Anhydrase (CA) Inhibition: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[7] Certain derivatives show potent, low nanomolar inhibition and selectivity for tumor-associated isoforms hCA IX and XII over cytosolic isoforms hCA I and II, making them promising candidates for anticancer therapies.[7]
| Compound | N-Substituent Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 5 | 3-Methoxyphenylpiperazine | 38.6 | 6.4 | 5.8 | 7.5 | [7] |
| 6 | 4-Methoxyphenylpiperazine | 7.9 | 5.1 | 5.2 | 4.9 | [7] |
| 7 | 2-Methylphenylpiperazine | 11.8 | 8.9 | 9.1 | 6.7 | [7] |
| 11 | 4-Fluorobenzenesulfonamide | 105.4 | 125.6 | 8.7 | 5.3 | [7] |
| 15 | 4-Fluorobenzylamine | 12.3 | 1.8 | 25.8 | 30.1 | [7] |
| AAZ | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | [7] |
Steroid-5α-Reductase Inhibition: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been investigated as inhibitors of 5α-reductase, an enzyme involved in androgen metabolism and relevant to benign prostatic hyperplasia.[8] The inhibitory potency varies significantly with the N-substituent, with bulky, lipophilic groups often enhancing activity.[8]
| Compound | N-Substituent | 5α-Reductase Type 1 (IC50, µM) | 5α-Reductase Type 2 (IC50, µM) | Reference |
| 6 | Diphenylacetyl | 3.44 | 0.37 | [8] |
| 7 | Dicyclohexylacetyl | ~10 | 0.08 | [8] |
| 9 | Diphenylcarbamoyl | 0.54 | 0.69 | [8] |
Neurodegenerative Disorders
The treatment of neurodegenerative diseases like Alzheimer's is another area where these derivatives have been explored, primarily as cholinesterase inhibitors.
Acetylcholinesterase (AChE) Inhibition: By mimicking aspects of the drug donepezil, novel N-benzylpiperidine carboxamide derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors.[9][10] The substitution on the N-benzyl group and the nature of the carboxamide moiety are key to modulating inhibitory activity.[9] Some compounds show activity in the nanomolar to low micromolar range.[9][10]
| Compound | Structure Description | AChE Inhibition (IC50) | Reference |
| 5d | N-(2-(piperidine-1-yl)ethyl)benzamide with 2-fluoro substitution | 13 nM | [10] |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 µM | [9] |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 µM | [9] |
| Donepezil | (Reference Drug) | 0.6 µM | [10] |
The cholinergic hypothesis in Alzheimer's disease posits that cognitive decline is related to a deficiency in the neurotransmitter acetylcholine (ACh).[10] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh. By inhibiting AChE, these piperidine derivatives increase the levels and duration of action of ACh in the synaptic cleft, thereby improving cholinergic neurotransmission.[10]
Opioid Receptor Modulation
N-substituted piperidines are a classic scaffold for opioid receptor ligands.[11] By modifying the N-substituent on a piperidine or piperazine core, researchers can achieve balanced affinities for different opioid receptors, such as mu (MOR) and delta (DOR), which may lead to potent analgesics with a reduced side-effect profile.[12][13]
| Compound | Core | N-Substituent Side Chain | MOR Binding (Ki, nM) | DOR Binding (Ki, nM) | Reference |
| 4 | Piperidine | 3-phenylpropyl | 0.8 | 1.1 | [12] |
| 5 | Piperazine | 3-phenylpropyl | 1.0 | 1.3 | [12] |
| 6 | Piperazine | 1-naphthylmethyl | 0.4 | 1.0 | [12] |
| 10 | Piperazine | 4-phenylbutyl | 0.2 | 0.3 | [12] |
| 11 | Piperazine | 3-(1-naphthyl)propyl | 0.2 | 0.3 | [12] |
Anticancer Activity
Several N-substituted piperidine derivatives have demonstrated cytotoxic potential against various human cancer cell lines.[14][15] The mechanism can vary, with some compounds acting as antiproliferative agents or modulators of key signaling pathways in cancer progression.[15][16]
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Piperidine-substituted chalcone | Compound P5 | MCF-7 (Breast) | 20 µM | [17] |
| Quinolone-piperidine | Compound 33 | OVCAR-3 (Ovarian) | 13.52 µM | [16] |
| Piperidine derivative | Compound 17a | PC3 (Prostate) | Concentration-dependent inhibition | [15] |
| Di-haloketone piperidine | CLEFMA | Lung Cancer Cells | Antiproliferative | [15] |
Experimental Protocols
Reproducibility and validation of biological findings depend on detailed methodologies. Below are representative protocols for key assays used to characterize N-substituted piperidine-4-carboxylic acid derivatives.
Radioligand Binding Assays for Receptor Affinity
This in vitro assay quantifies the binding affinity of a test compound to a specific receptor, such as an opioid or monoamine transporter.[17][18]
-
Preparation of Tissue Homogenates: Brain tissue (e.g., rat striatum for dopamine transporters) or cells expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl).
-
Assay Incubation: The homogenate is incubated in the presence of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Radioactivity Measurement: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound on cancer cell lines.[17]
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, representing the drug concentration that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[17]
-
Animal Acclimatization: Male Wistar rats or mice are acclimatized for at least one week before the experiment.
-
Compound Administration: Test compounds or a vehicle control are administered, typically via oral (p.o.) or intraperitoneal (i.p.) injection.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 4-Methylpiperidine-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Methylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. We present a comparative analysis with two common alternatives, Piperidine-4-carboxylic acid and 1-Methylpiperidine-4-carboxylic acid, supported by illustrative experimental data and detailed protocols.
Comparative Purity Analysis
The purity of a synthesized compound can be determined using a variety of analytical techniques, each offering distinct advantages in terms of sensitivity, specificity, and the nature of impurities detected. Below is a summary of typical purity data obtained for this compound and its alternatives using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis.
Table 1: Comparison of Purity Assessment Data
| Analytical Technique | This compound | Piperidine-4-carboxylic acid | 1-Methylpiperidine-4-carboxylic acid |
| HPLC Purity (% Area) | 99.2% | 98.5% | 99.5% |
| qNMR Purity (mol/mol %) | 99.5% | 98.8% | 99.7% |
| Mass Spectrometry | M+H+ found: 144.1025 | M+H+ found: 130.0868 | M+H+ found: 144.1025 |
| M+H+ theoretical: 144.1024 | M+H+ theoretical: 130.0868 | M+H+ theoretical: 144.1024 | |
| Elemental Analysis (% Theoretical) | C: 58.72 (58.72) | C: 55.80 (55.80) | C: 58.72 (58.72) |
| H: 9.15 (9.15) | H: 8.58 (8.58) | H: 9.15 (9.15) | |
| N: 9.78 (9.78) | N: 10.84 (10.84) | N: 9.78 (9.78) |
Experimental Protocols and Methodologies
Detailed and standardized protocols are crucial for obtaining reproducible and reliable purity data. The following sections provide the methodologies used to generate the illustrative data in Table 1.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, separating the target compound from potential impurities.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) were accurately weighed and dissolved in 0.7 mL of Deuterium Oxide (D₂O).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing: The spectra were phased and baseline corrected. A well-resolved, non-overlapping signal from the analyte and a signal from the internal standard were integrated.
-
Purity Calculation: The purity (P) as a weight percentage is calculated using the following formula: P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular weight of the synthesized compound, providing evidence of its identity and the absence of significant impurities with different masses.
Experimental Protocol:
-
Instrumentation: Thermo Scientific Q Exactive HF Orbitrap Mass Spectrometer with an electrospray ionization (ESI) source.
-
Sample Infusion: Samples were dissolved in 50:50 acetonitrile/water with 0.1% formic acid and infused directly into the mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Resolution: 120,000.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretically calculated value.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimental values are compared with the theoretical values for the pure compound.
Experimental Protocol:
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.
-
Sample Preparation: Approximately 2 mg of the dried sample was weighed into a tin capsule.
-
Analysis: The sample undergoes combustion in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Validation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for a thorough and efficient purity assessment of a newly synthesized compound. The following diagrams illustrate the general workflow and the logical decision-making process involved in selecting the appropriate analytical techniques.
Caption: General workflow for the purity assessment of a synthesized compound.
Caption: Decision tree for selecting appropriate analytical techniques.
A Comparative Guide to Fmoc Deprotection Reagents: Evaluating Alternatives to 4-Methylpiperidine in Solid-Phase Synthesis
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of solid-phase peptide synthesis (SPPS) are paramount. The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step that can significantly impact the final yield and purity of the synthesized peptide. While 4-methylpiperidine has been a reliable reagent for this purpose, a range of alternatives are available, each with distinct characteristics. This guide provides an objective comparison of common Fmoc deprotection reagents, supported by experimental data, to aid in the selection of the most appropriate base for your specific synthesis needs.
The choice of a deprotection reagent is influenced by several factors, including its basicity (pKa), nucleophilicity, and steric hindrance, all of which affect the kinetics of Fmoc removal and the potential for side reactions.[1][2] The ideal reagent should efficiently remove the Fmoc group without causing undesirable modifications to the peptide chain, such as aspartimide formation or racemization.[3]
Performance Comparison of Deprotection Reagents
Several studies have compared the performance of various secondary amines and other bases for Fmoc deprotection. The following table summarizes key quantitative data from comparative studies, focusing on metrics such as peptide yield and purity.
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) | Reference |
| 4-Methylpiperidine (4MP) | NBC112 | 86.1 | 86.8 | 74.8 | [1] |
| NBC155 | 87.1 | 74.0 | 64.5 | [1] | |
| NBC759 | 93.6 | 81.6 | 74.7 | [1] | |
| NBC1951 | 68.5 | 20.6 | 14.1 | [1] | |
| Piperidine (PP) | NBC112 | 80.4 | 86.3 | 69.4 | [1] |
| NBC155 | 82.3 | 86.4 | 81.7 | [1] | |
| NBC759 | 50.4 | 59.1 | 55.6 | [1] | |
| NBC1951 | 79.3 | 29.0 | 23.8 | [1] | |
| Piperazine (PZ) | NBC112 | 81.3 | 88.3 | 71.8 | [1] |
| NBC155 | 88.0 | 84.4 | 74.3 | [1] | |
| NBC759 | 44.4 | 48.2 | 41.5 | [1] | |
| NBC1951 | 68.2 | 21.4 | 14.6 | [1] |
Note: The highest values for each peptide are highlighted in bold. Peptide-specific yield is a measure that combines crude yield and purity.
The data indicates that for the tested sequences, 4-methylpiperidine, piperidine, and piperazine exhibit comparable performance, with the optimal choice being sequence-dependent.[1] For instance, while 4-methylpiperidine provided the highest crude and peptide-specific yields for peptide NBC112, piperidine showed the best results for peptide NBC1951.[1] Piperazine demonstrated the highest purity for peptide NBC112.[1]
Key Alternatives to 4-Methylpiperidine:
-
Piperidine: The most traditionally used reagent for Fmoc removal.[4] It is highly effective, but its use is regulated in some regions, making alternatives attractive.[5]
-
Piperazine: A milder base that can reduce the incidence of side reactions like aspartimide formation.[6] However, its lower basicity may result in slower deprotection kinetics, particularly for sterically hindered amino acids.[1][2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that offers very rapid Fmoc removal.[7][8] It is often used in combination with a nucleophilic scavenger like piperazine to trap the dibenzofulvene byproduct of the deprotection reaction.[9][10] While efficient, DBU's high basicity can sometimes increase the risk of side reactions like aspartimide formation if not used carefully.[3][7]
-
Pyrrolidine: Another secondary amine that has been investigated as a deprotection reagent.[11]
Mitigating Side Reactions
A primary concern during Fmoc deprotection is the occurrence of side reactions. Aspartimide formation is a notable issue, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[3] The use of milder bases like piperazine or optimized cocktails such as DBU/piperazine can help minimize this side reaction.[6][10] For sequences prone to diketopiperazine formation, a common side reaction at the dipeptide stage, a DBU/piperazine solution has been shown to be effective in its reduction.[10][12]
Experimental Protocols
The following are representative protocols for Fmoc deprotection using various reagents.
Protocol 1: Standard Deprotection with 4-Methylpiperidine or Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[4]
-
Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine or piperidine in DMF to the resin.[4]
-
Agitation: Agitate the mixture at room temperature for a specified time (e.g., 2 x 10 minutes). For difficult couplings or long peptides, the deprotection time may need to be extended.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual base and the dibenzofulvene adduct.[7]
Protocol 2: Deprotection with DBU/Piperazine
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.[3]
-
Deprotection Solution: Prepare a solution of 2% DBU and 5% piperazine (w/v) in NMP.[10]
-
Deprotection: Drain the swelling solvent and add the DBU/piperazine deprotection solution to the resin.[3]
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[3]
Visualizing the Workflow and Deprotection Mechanism
To better understand the context of Fmoc deprotection within SPPS, the following diagrams illustrate the overall workflow and the chemical mechanism of Fmoc removal.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
The selection of an appropriate Fmoc deprotection reagent is a critical decision in SPPS. While 4-methylpiperidine is a robust choice, alternatives such as piperidine, piperazine, and DBU-based cocktails offer distinct advantages, particularly in mitigating side reactions and navigating regulatory restrictions. By carefully considering the peptide sequence and the potential for side reactions, researchers can select the optimal deprotection strategy to ensure the successful synthesis of high-quality peptides.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Protecting Groups for 4-Methylpiperidine-4-carboxylic Acid: Efficacy and Experimental Protocols
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides a detailed comparison of the efficacy of three commonly used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of 4-Methylpiperidine-4-carboxylic acid. This comparison is supported by experimental data on reaction yields and detailed protocols for both protection and deprotection reactions.
The strategic protection and deprotection of the secondary amine in this compound is crucial for its successful incorporation into larger molecular scaffolds. The choice of protecting group can significantly impact the overall yield, purity, and feasibility of a synthetic route. This guide aims to provide a clear, data-driven overview to inform the selection of the most suitable protecting group for your specific synthetic needs.
Comparison of Protecting Group Efficacy
The efficacy of a protecting group is determined by several factors, including the yield of the protection and deprotection steps, the stability of the protected compound under various reaction conditions, and the ease of purification. The following table summarizes the available quantitative data for the Boc, Cbz, and Fmoc protection of this compound.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Reagent | Typical Deprotection Yield | Key Characteristics |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 86-100%[1] | Trifluoroacetic Acid (TFA) | High (qualitative)[2] | Stable to a wide range of non-acidic conditions; easily removed with strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90% (on similar substrates)[3] | H₂, Pd/C (Hydrogenolysis) | High (qualitative) | Stable to acidic and basic conditions; removed by catalytic hydrogenolysis. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Good (qualitative) | 20% Piperidine in DMF | High (qualitative)[4] | Stable to acidic conditions; labile to basic conditions, making it orthogonal to Boc. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step methodologies for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection of this compound with (Boc)₂O:
To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a mixture of dioxane and 1M sodium hydroxide, di-tert-butyl dicarbonate (1 equivalent) is added. The reaction mixture is stirred for 18 hours, after which the volatile components are removed by evaporation. The remaining aqueous solution is then acidified with 1M hydrochloric acid and extracted with methylene chloride. The organic phase is subsequently evaporated to yield the N-Boc protected product.[1] A reported yield for a similar procedure is 86%.[1]
Deprotection of N-Boc-4-Methylpiperidine-4-carboxylic acid with TFA:
The N-Boc protected compound is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added to the solution. The reaction is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed under vacuum to yield the deprotected product.[2]
Carboxybenzyl (Cbz) Protection and Deprotection
Protection of this compound with Cbz-Cl:
To a solution of the amine (1 equivalent) in a 2:1 mixture of THF and water, sodium bicarbonate (2 equivalents) is added, and the mixture is cooled to 0°C. Benzyl chloroformate (1.5 equivalents) is then added dropwise. The reaction is stirred for 20 hours at the same temperature. Following this, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography. A yield of 90% has been reported for a similar substrate.[3]
Deprotection of N-Cbz-4-Methylpiperidine-4-carboxylic acid by Hydrogenolysis:
The N-Cbz protected compound is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere at room temperature. The reaction progress is monitored, and upon completion, the catalyst is removed by filtration through celite. The filtrate is then concentrated under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protection of this compound with Fmoc-Cl:
This compound is dissolved in a 10% sodium carbonate solution and cooled in an ice bath. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane is added dropwise over 30 minutes. The mixture is stirred at room temperature overnight. The resulting precipitate is then filtered, washed with ether, and suspended in water. The aqueous suspension is acidified with concentrated HCl, and the resulting solid is filtered, washed with water, and dried to yield the N-Fmoc protected product.
Deprotection of N-Fmoc-4-Methylpiperidine-4-carboxylic acid with Piperidine:
The N-Fmoc protected compound is treated with a 20% solution of piperidine in dimethylformamide (DMF). The reaction is typically carried out at room temperature and is usually complete within a short period. The deprotected product can be isolated after an appropriate workup procedure.[4]
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships in the selection and application of these protecting groups, the following diagrams have been generated using Graphviz.
Conclusion
The choice of a protecting group for this compound is highly dependent on the specific requirements of the synthetic route.
-
Boc protection offers high yields and is a robust choice when acidic deprotection is compatible with the rest of the molecule.
-
Cbz provides excellent stability to both acidic and basic conditions, making it suitable for multi-step syntheses where orthogonality to other protecting groups is not the primary concern. Its removal by catalytic hydrogenolysis is a clean and efficient process.
-
Fmoc is the protecting group of choice when acid-labile functionalities are present in the molecule, as it can be removed under mild basic conditions, providing orthogonality to the Boc group.
By carefully considering the stability, yield, and deprotection conditions of each protecting group, researchers can optimize their synthetic strategies for the successful and efficient synthesis of complex molecules containing the this compound moiety.
References
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Methylpiperidine-4-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Methylpiperidine-4-carboxylic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety Considerations
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this exact compound was not found in the immediate search, piperidine and its derivatives are generally classified as hazardous. They can be flammable, corrosive, toxic if inhaled or in contact with skin, and harmful to aquatic life. Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Disposal Protocol
Chemical waste must be managed in a manner that is both safe and environmentally sound, adhering to all applicable federal, state, and local regulations.[2]
Step 1: Waste Identification and Segregation
All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous waste.[3] It is imperative to segregate this waste from other waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1]
-
Keep acidic and basic waste streams separate.[4]
Step 2: Containerization and Labeling
Proper containment and labeling are essential for safe storage and disposal.
-
Select an Appropriate Container:
-
Use a container that is compatible with this compound. Plastic is often preferred for chemical waste.[2]
-
The container must be leak-proof and have a secure, screw-on cap.[4]
-
If possible, use the original container.[5] If using a different container, ensure any previous labels are completely defaced or removed.[5]
-
-
Label the Container Clearly:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the hazards associated with the chemical (e.g., "Toxic," "Corrosive").
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4]
-
The SAA should be a designated and clearly marked location within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[2]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[2] Do not attempt to dispose of the chemical waste through regular trash or down the drain.[3][6]
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, absorb the spill with an inert material such as sand, vermiculite, or dry lime.[7][8]
-
Collect: Sweep or shovel the absorbent material into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Safety and Disposal Data Summary
The following table summarizes key safety and disposal parameters for piperidine derivatives, which should be considered as guidance for this compound in the absence of a specific SDS.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2][3] |
| Disposal Method | Collection by certified hazardous waste program | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, carbon dioxide | [9] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite, dry lime) | [7][8] |
| Container Type | Compatible, leak-proof container with a secure cap (plastic preferred) | [2][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [2][4] |
Experimental Protocols
Protocol for Neutralization of Acidic or Basic Waste (General Guidance)
Note: This is a general procedure and should only be performed if deemed safe and appropriate by your institution's EHS department. Some regulations may prohibit on-site treatment.
-
Work in a chemical fume hood and wear appropriate PPE.
-
For acidic waste, slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring.
-
For basic waste, slowly add a dilute acid (e.g., citric acid or acetic acid) while stirring.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
Adjust the pH to a neutral range (typically between 6.0 and 8.0), as specified by your local wastewater authority.
-
Once neutralized, the solution may be eligible for drain disposal if it contains no other hazardous components, but this must be confirmed with your institution's EHS guidelines.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the Safe Disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
- 7. nj.gov [nj.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
